VR23
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-chloro-4-[4-(2,4-dinitrophenyl)sulfonylpiperazin-1-yl]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O6S/c20-13-1-3-15-16(11-13)21-6-5-17(15)22-7-9-23(10-8-22)32(30,31)19-4-2-14(24(26)27)12-18(19)25(28)29/h1-6,11-12H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQVZPPIHADUOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C3C=CC(=CC3=NC=C2)Cl)S(=O)(=O)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
VR23 Proteasome Inhibitor: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
VR23 is a novel, structurally distinct quinoline-sulfonyl hybrid proteasome inhibitor that has demonstrated potent and selective anti-cancer activity in preclinical studies.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its molecular target, downstream cellular effects, and synergistic potential with other chemotherapeutic agents. The information is compiled from published research to support further investigation and development of this promising therapeutic candidate.
Introduction to this compound
This compound, chemically identified as 7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline, emerged from a chemical library screening designed to identify cancer-selective proteasome inhibitors.[3] Unlike many existing proteasome inhibitors, this compound exhibits a unique structural motif and a preferential cytotoxic effect on cancer cells with minimal impact on noncancerous cells.[3] Its primary therapeutic potential has been explored in multiple myeloma, including bortezomib-resistant strains, and metastatic breast cancer.[4][3]
Core Mechanism of Action: Proteasome Inhibition
The ubiquitin-proteasome system is a critical cellular pathway responsible for the degradation of a majority of intracellular proteins, thereby regulating numerous cellular processes.[5] Proteasome inhibitors block this degradation, leading to an accumulation of regulatory proteins that can induce cell cycle arrest and apoptosis.[6][7] This is particularly effective in cancer cells, such as multiple myeloma cells, which produce large amounts of protein and are thus highly dependent on proteasome function.[6][7]
This compound functions as a potent inhibitor of the 20S proteasome, the catalytic core of the proteasome complex.[3] Its primary molecular target has been identified as the β2 subunit of the 20S proteasome.[3][8] this compound inhibits the three major catalytic activities of the proteasome with varying potencies.[4][3]
Quantitative Inhibition Data
| Proteasome Activity | IC50 Value |
| Trypsin-like (β2 subunit) | 1 nmol/L |
| Chymotrypsin-like (β5 subunit) | 50-100 nmol/L |
| Caspase-like (β1 subunit) | 3 µmol/L |
Data sourced from preclinical studies.[3]
Signaling Pathway of this compound-Induced Apoptosis
The inhibitory action of this compound on the proteasome leads to a specific downstream signaling cascade culminating in cancer cell death. A key event is the accumulation of ubiquitinated cyclin E.[3] This accumulation triggers an abnormal centrosome amplification cycle, a cellular anomaly that ultimately leads to apoptosis.[4][3] This selective mechanism of action contributes to this compound's preferential killing of cancer cells.[3]
Caption: this compound inhibits the β2 subunit of the 20S proteasome, leading to the accumulation of ubiquitinated Cyclin E, which in turn causes abnormal centrosome amplification and induces apoptosis in cancer cells.
Preclinical Efficacy
Preclinical studies have demonstrated the significant anti-tumor activity of this compound in both in vitro and in vivo models of multiple myeloma and breast cancer.[1]
In Vitro Synergistic Activity in Multiple Myeloma Cell Lines
This compound has shown synergistic effects when combined with the clinically approved proteasome inhibitor bortezomib, particularly in bortezomib-resistant cell lines.[1]
| Cell Line | Treatment | Cell Growth Rate (%) |
| RPMI-8226 (Bortezomib-naïve) | This compound | 79.3% |
| Bortezomib | 12.5% | |
| This compound + Bortezomib | 1.6% | |
| RPMI-8226 (Bortezomib-resistant) | This compound | 47% |
| Bortezomib | 109.7% | |
| This compound + Bortezomib | -8.6% | |
| KAS6/1 | This compound | 65% |
| Bortezomib | 92% | |
| This compound + Bortezomib | 26.5% | |
| ANBL6 (Bortezomib-resistant) | This compound | 94% |
| Bortezomib | 102.9% | |
| This compound + Bortezomib | 48.9% |
Data adapted from preclinical experiments.[1]
In Vivo Efficacy in a Multiple Myeloma Xenograft Model
In a mouse model engrafted with RPMI-8226 multiple myeloma cells, treatment with this compound resulted in a significant reduction in tumor volume compared to the placebo group.[1] After 24 days of treatment, the tumor volume in this compound-treated mice was only 19.1% of that in the placebo-treated mice.[1]
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of these findings. The following outlines a general workflow for evaluating a novel proteasome inhibitor like this compound, based on the described studies.
General Experimental Workflow
Caption: A generalized workflow for the preclinical evaluation of this compound, encompassing in vitro and in vivo studies to determine its mechanism of action and anti-cancer efficacy.
Detailed Methodologies (as inferred from published data):
-
Proteasome Activity Assay: The inhibitory effect of this compound on the trypsin-like, chymotrypsin-like, and caspase-like activities of the proteasome can be determined using a fluorogenic assay with cell extracts from various cell lines (e.g., HeLa, MCF7, MDA-MB-231).[9] Specific fluorogenic substrates for each catalytic subunit are used, and the fluorescence is measured in the presence of varying concentrations of this compound to determine the IC50 values.
-
Cell Viability and Cytotoxicity Assays: The differential effect of this compound on cancer and non-cancerous cells can be assessed using assays such as the sulforhodamine B (SRB) assay or clonogenic assays.[9][8] These assays quantify cell density and proliferative capacity after treatment with this compound.
-
Molecular Docking and Substrate Competition Assays: Computational molecular docking studies can be employed to predict the binding of this compound to the subunits of the 20S proteasome.[3] These predictions can be validated experimentally through substrate competition assays to confirm the target subunit.[3]
-
Western Blotting: To confirm the downstream effects of proteasome inhibition, western blotting can be used to detect the accumulation of ubiquitinated proteins and specific proteins like cyclin E in cells treated with this compound.[3][10]
-
Xenograft Models: The in vivo anti-tumor activity of this compound can be evaluated in immunocompromised mice bearing tumors from human cancer cell lines (e.g., RPMI-8226 for multiple myeloma or MDA-MB-231 for breast cancer).[9] Mice are treated with this compound, and tumor growth is monitored over time.[9]
Conclusion and Future Directions
This compound represents a promising new class of proteasome inhibitors with a distinct chemical structure and a cancer-selective mechanism of action. Its ability to potently inhibit the trypsin-like activity of the proteasome and its efficacy in bortezomib-resistant models highlight its potential to overcome existing therapeutic challenges in multiple myeloma and other malignancies. Further research is warranted to fully elucidate its pharmacological properties and to advance its development toward clinical applications. This includes more extensive preclinical toxicology studies and, ultimately, well-designed clinical trials to evaluate its safety and efficacy in cancer patients.
References
- 1. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 2. New proteasome inhibitor exhibits activity against MM | MDedge Hematology and Oncology [mdedge9-ma1.mdedge.com]
- 3. This compound: A Quinoline-Sulfonyl Hybrid Proteasome Inhibitor That Selectively Kills Cancer via Cyclin E-Mediated Centrosome Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. Next-generation proteasome inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. google.com [google.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
Unraveling the Multifaceted Biological Activity and Cellular Targets of VR23: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
VR23, a novel quinoline-sulfonyl hybrid compound, has emerged as a potent and selective modulator of key cellular processes with significant therapeutic potential in oncology and inflammatory diseases. This technical guide provides an in-depth analysis of the biological activity and cellular targets of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanisms of action.
Core Biological Activity: Potent and Selective Proteasome Inhibition
This compound functions as a powerful inhibitor of the proteasome, a critical cellular machine responsible for protein degradation. Its inhibitory activity is nuanced, demonstrating selectivity for different catalytic subunits of the 20S proteasome. The primary molecular target of this compound has been identified as the β2 subunit of the 20S proteasome.[1][2][3] This selective inhibition distinguishes it from other proteasome inhibitors and contributes to its unique biological effects.
Quantitative Inhibition Data
The inhibitory potency of this compound against the different proteasomal activities has been quantified through various studies. The half-maximal inhibitory concentrations (IC50) are summarized below:
| Proteasome Subunit Activity | IC50 Value |
| Trypsin-like | 1 nM[1][2][4] |
| Chymotrypsin-like | 50-100 nM[1][2][4] |
| Caspase-like | 3 µM[1][2][4] |
Cellular Impact in Oncology: Induction of Cancer-Specific Apoptosis
In the context of cancer, this compound exhibits selective cytotoxicity towards malignant cells while having minimal effect on noncancerous cells.[1][3] This cancer-selective killing is a desirable characteristic for any potential anti-cancer therapeutic.
Anti-proliferative Activity
This compound has demonstrated significant anti-proliferative effects across a range of cancer cell lines. The IC50 values for cell growth inhibition are presented below:
| Cell Line | Cancer Type | IC50 Value |
| RPMI 8226 | Multiple Myeloma | 2.94 µM[4] |
| KAS 6 | Multiple Myeloma | 1.46 µM[4] |
| MCF7 | Breast Cancer | ~1.5 µM (effective concentration)[1] |
Notably, this compound is equally effective against both bortezomib-sensitive and -resistant multiple myeloma cells, suggesting its potential to overcome clinical resistance to established proteasome inhibitors.[4][5] Furthermore, when used in combination with bortezomib, this compound displays synergistic effects in inhibiting the growth of multiple myeloma cells.[4][5]
Mechanism of Action in Cancer Cells
The primary mechanism by which this compound induces cancer cell death involves the disruption of the cell cycle and the induction of apoptosis. This is initiated by the accumulation of ubiquitinated proteins, a direct consequence of proteasome inhibition.[3][4] A key protein implicated in this process is Cyclin E. The accumulation of ubiquitinated Cyclin E leads to abnormal centrosome amplification, resulting in the formation of abnormal mitotic spindles, irreversible mitotic arrest, and ultimately, apoptosis.[5][6]
Anti-Inflammatory Properties of this compound
Beyond its anti-cancer effects, this compound has demonstrated potent anti-inflammatory activity.[7] This dual functionality broadens its therapeutic potential.
Downregulation of Pro-inflammatory Cytokines
In cellular models of inflammation, such as LPS-induced THP-1 monocytes, this compound effectively downregulates the production of key pro-inflammatory cytokines, including IL-1β, TNF-α, IL-6, and IL-8, with an efficacy comparable to dexamethasone.[7] In contrast, other proteasome inhibitors like bortezomib and carfilzomib do not exhibit the same potent anti-inflammatory effect.[7]
Mechanism of Anti-Inflammatory Action
The anti-inflammatory mechanism of this compound is believed to be distinct from its proteasome inhibitory activity. Research suggests that this compound prevents the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3), a key signaling molecule in inflammatory pathways.[8] This inhibition of STAT3 phosphorylation leads to a decrease in the production of its downstream targets, including the pro-inflammatory cytokines IL-6 and MCP-1.[8]
In Vivo Efficacy
The therapeutic potential of this compound has been further validated in preclinical animal models. In athymic mice engrafted with MDA-MB-231 metastatic breast cancer cells, intraperitoneal administration of this compound at 30 mg/kg demonstrated effective antitumor and antiangiogenic activities.[4] In the same study, this compound was also found to reduce the adverse effects associated with paclitaxel treatment.[4] In a model of acute lung inflammation in mice, this compound effectively reduced the levels of TNF-α.[1]
Experimental Protocols
Proteasome Activity Assay
To determine the inhibitory effect of this compound on proteasome activity, the following protocol is typically employed:
-
Cell Lysis: Exponentially growing cells are treated with various concentrations of this compound for a specified duration (e.g., 6 hours).[4] The cells are then lysed using a buffer containing a non-ionic detergent like 0.5% NP40 to extract proteasomes.[4]
-
Fluorogenic Substrate Incubation: The cell extracts containing the proteasomes are mixed with specific fluorogenic substrates in a 96-well plate.[4] These substrates are specific for the different proteasomal activities:
-
Trypsin-like: LRR-AMC
-
Chymotrypsin-like: SUVY-AMC
-
Caspase-like: LLE-AMC
-
-
Fluorescence Monitoring: The plate is incubated at 37°C, and the fluorescence intensity is monitored over time at an excitation wavelength of 360 nm and an emission wavelength of 480 nm.[4] The rate of increase in fluorescence is proportional to the proteasome activity.
-
IC50 Calculation: The IC50 values are calculated by plotting the proteasome activity against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.[4]
Cell Viability and Growth Inhibition Assays
The effect of this compound on cancer cell viability and proliferation is commonly assessed using the following methods:
-
Sulforhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total protein mass and, therefore, the number of cells.
-
Clonogenic Assay: This assay assesses the ability of a single cell to grow into a colony. It is a measure of long-term cell survival and reproductive integrity following drug treatment.[4]
For both assays, IC50 values are determined by treating cells with a range of this compound concentrations and measuring the cell viability or colony formation relative to untreated controls. The data is then analyzed using a sigmoidal dose-response curve.[4]
Conclusion
This compound is a promising preclinical compound with a well-defined mechanism of action as a selective proteasome inhibitor. Its ability to induce cancer-specific apoptosis and its potent anti-inflammatory properties highlight its potential for development as a therapeutic agent for a range of diseases. The detailed understanding of its cellular targets and biological activities provides a strong foundation for further investigation and clinical translation.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. apexbt.com [apexbt.com]
- 7. The this compound Antitumor Compound Also Shows Strong Anti-Inflammatory Effects in a Human Rheumatoid Arthritis Cell Model and Acute Lung Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unraveling the potential for the novel agent, this compound, and its use as an anti-inflammatory for both acute and chronic inflammatory conditions [laurentian.scholaris.ca]
VR23 Quinoline-Sulfonyl Hybrid: A Technical Whitepaper on a Novel Proteasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
VR23, chemically identified as 7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline, is a novel small molecule of the quinoline-sulfonyl hybrid class that has demonstrated significant potential as a selective anti-cancer agent. This document provides an in-depth technical overview of the discovery, mechanism of action, and preclinical development of this compound. It acts as a potent proteasome inhibitor, with a unique targeting profile that leads to cancer cell-specific apoptosis. This whitepaper consolidates key quantitative data, detailed experimental methodologies, and visual representations of its molecular pathways to serve as a comprehensive resource for the scientific community.
Introduction
The ubiquitin-proteasome system is a critical pathway for protein degradation and is a clinically validated target for cancer therapeutics. However, the development of proteasome inhibitors with high selectivity for cancer cells over non-cancerous cells remains a significant challenge. This compound emerged from the screening of a chemical library constructed through a hybrid approach, combining a 4-piperazinylquinoline scaffold with a sulfonyl pharmacophore.[1] This molecule has shown promise in preclinical studies, exhibiting potent and selective cytotoxicity against various cancer cell lines, including those resistant to existing therapies.
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | 7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline | [2] |
| Synonyms | VR-23 | [2] |
| CAS Number | 1624602-30-7 | [2] |
| Molecular Formula | C19H16ClN5O6S | |
| Molecular Weight | 477.88 g/mol |
Mechanism of Action
This compound functions as a potent inhibitor of the 20S proteasome, the catalytic core of the ubiquitin-proteasome system. Its primary molecular target is the β2 subunit of the 20S proteasome.[1] This inhibition is highly specific and leads to the disruption of protein homeostasis within the cell.
Proteasome Inhibition
This compound exhibits potent inhibitory activity against the different catalytic activities of the proteasome, with a particularly high affinity for the trypsin-like activity.
| Proteasome Subunit Activity | IC50 |
| Trypsin-like (β2) | 1 nM |
| Chymotrypsin-like (β5) | 50-100 nM |
| Caspase-like (β1) | 3 µM |
Table 1: In vitro inhibitory activity of this compound on proteasome subunits.[1][3]
Downstream Cellular Effects
The inhibition of the proteasome by this compound leads to a cascade of events within cancer cells, ultimately culminating in apoptosis. A key downstream effect is the accumulation of ubiquitinated cyclin E.[1] This accumulation disrupts the normal cell cycle and leads to abnormal centrosome amplification, a hallmark of genomic instability often observed in cancer cells. This targeted disruption of cell cycle machinery contributes to the selective killing of cancer cells.
In Vitro Efficacy
This compound has demonstrated potent cytotoxic activity against a panel of human cancer cell lines, while exhibiting significantly lower toxicity towards non-cancerous cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | ~2.5 |
| MDA-MB-468 | Breast Cancer | ~2.0 |
| MCF7 | Breast Cancer | ~5.0 |
| RPMI 8226 | Multiple Myeloma | 2.94 |
| KAS 6 | Multiple Myeloma | 1.46 |
| 184B5 | Non-cancerous Breast | > 25 |
| MCF10A | Non-cancerous Breast | > 25 |
Table 2: In vitro cytotoxicity of this compound in various cell lines.[1][4]
Notably, this compound shows a synergistic effect in killing multiple myeloma cells when used in combination with the clinically approved proteasome inhibitor bortezomib, including in bortezomib-resistant cell lines.[1]
In Vivo Efficacy
Preclinical studies in animal models have confirmed the anti-tumor activity of this compound.
Xenograft Models
In athymic mice engrafted with MDA-MB-231 metastatic breast cancer cells or RPMI 8226 multiple myeloma cells, intraperitoneal administration of this compound at a dose of 30 mg/kg effectively inhibited tumor growth.[4]
Combination Therapy with Paclitaxel
When used in combination with paclitaxel, this compound not only enhanced the anti-tumor activity of paclitaxel but also appeared to reduce some of its side effects.[1]
Anti-Inflammatory Properties and the NF-κB Pathway
Beyond its anti-cancer effects, this compound has demonstrated potent anti-inflammatory activity. This is believed to be mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The proteasome is responsible for the degradation of IκBα, the inhibitor of NF-κB. By inhibiting the proteasome, this compound prevents the degradation of IκBα, which in turn sequesters NF-κB in the cytoplasm and prevents its translocation to the nucleus to activate the transcription of pro-inflammatory genes.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves a multi-step process. The key precursor, 7-chloro-4-(piperazin-1-yl)quinoline, is first synthesized. This is achieved through the nucleophilic substitution of 4,7-dichloroquinoline with piperazine. The final step involves the reaction of 7-chloro-4-(piperazin-1-yl)quinoline with 2,4-dinitrobenzenesulfonyl chloride to yield the final product, this compound. Detailed synthetic procedures can be found in the relevant patent literature.
In Vitro Proteasome Activity Assay
-
Cell Lysate Preparation: Cancer cells are lysed using a suitable buffer (e.g., 0.5% NP-40 buffer) to extract proteasomes.
-
Substrate Incubation: The cell lysate is incubated with fluorogenic peptide substrates specific for the chymotrypsin-like (Suc-LLVY-AMC), trypsin-like (Boc-LRR-AMC), and caspase-like (Z-LLE-AMC) activities of the proteasome in the presence of varying concentrations of this compound.
-
Fluorescence Measurement: The cleavage of the AMC (7-amino-4-methylcoumarin) group from the substrates by active proteasomes results in a fluorescent signal, which is measured over time using a microplate reader at an excitation wavelength of ~360 nm and an emission wavelength of ~480 nm.
-
IC50 Determination: The concentration of this compound that inhibits 50% of the proteasome activity is calculated.
Cell Viability Assays (SRB or MTT Assay)
-
Cell Seeding: Cancer and non-cancerous cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound for a specified period (e.g., 48-72 hours).
-
Staining:
-
SRB Assay: Cells are fixed with trichloroacetic acid and stained with sulforhodamine B (SRB).
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells, which is converted to formazan by viable cells.
-
-
Measurement: The absorbance is read using a microplate reader.
-
IC50 Calculation: The concentration of this compound that causes 50% inhibition of cell growth is determined.
In Vivo Xenograft Study
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.
-
Tumor Cell Implantation: Human cancer cells (e.g., MDA-MB-231) are subcutaneously or orthotopically injected into the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, this compound alone, other chemotherapeutic agents (e.g., paclitaxel) alone, and combination therapy. Drugs are administered via a specified route (e.g., intraperitoneal injection) and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and tumors are excised for further analysis (e.g., histology, western blotting).
Conclusion
This compound is a promising novel quinoline-sulfonyl hybrid molecule with a distinct mechanism of action as a proteasome inhibitor. Its selective cytotoxicity towards cancer cells, coupled with its in vivo efficacy and potential as a combination therapy agent, makes it a compelling candidate for further preclinical and clinical development. The anti-inflammatory properties of this compound may also offer therapeutic benefits in cancer and other inflammatory diseases. This technical guide provides a foundational resource for researchers interested in the continued investigation and development of this promising therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. 837-52-5|7-Chloro-4-(piperazin-1-yl)quinoline|BLD Pharm [bldpharm.com]
- 3. US9206133B2 - Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline - Google Patents [patents.google.com]
- 4. EP2718268B1 - Novel process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline - Google Patents [patents.google.com]
A Technical Guide to VR23: A Novel Proteasome Inhibitor in the Ubiquitin-Proteasome System
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the degradation of a majority of intracellular proteins, playing a pivotal role in cellular homeostasis. Dysregulation of the UPS has been implicated in a variety of diseases, including cancer and neurodegenerative disorders, making it a key target for therapeutic intervention. This document provides a comprehensive technical overview of VR23, a novel small molecule inhibitor that targets the β2 subunit of the 20S proteasome. This compound has demonstrated potent anti-cancer properties by inducing apoptosis in cancer cells with minimal effects on noncancerous cells.[1] This guide details the molecular mechanism of this compound, its interaction with the proteasome, and its downstream effects on cellular signaling pathways, supported by quantitative data and detailed experimental protocols.
Introduction to the Ubiquitin-Proteasome System (UPS)
The UPS is the primary mechanism for selective protein degradation in eukaryotic cells.[2] The process involves two discrete and successive steps: the covalent attachment of a polyubiquitin chain to a target protein and the subsequent degradation of the tagged protein by the 26S proteasome. The ubiquitination cascade is carried out by three key enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). The E3 ligase is responsible for substrate recognition and is a key determinant of substrate specificity.
The 26S proteasome is a large, multi-catalytic protease complex that recognizes and degrades polyubiquitinated proteins. It is composed of a 20S core particle, which contains the catalytic sites, and one or two 19S regulatory particles, which are responsible for recognizing and unfolding ubiquitinated substrates.
This compound: A Novel Proteasome Inhibitor
This compound, chemically known as 7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline, is a small molecule that has been identified as a potent proteasome inhibitor.[1] It exhibits a unique mechanism of action by primarily targeting the β2 subunit of the 20S proteasome, which is responsible for trypsin-like activity.[1] This is in contrast to many other proteasome inhibitors, such as bortezomib, which primarily target the β5 subunit (chymotrypsin-like activity).
Mechanism of Action
This compound's inhibition of the proteasome's trypsin-like activity leads to the accumulation of ubiquitinated proteins within the cell.[3] A key downstream effect of this is the accumulation of ubiquitinated cyclin E, which in turn causes abnormal centrosome amplification and ultimately leads to apoptotic cell death in cancer cells.[1] This selective action against cancer cells, with little effect on noncancerous cells, makes this compound a promising candidate for cancer therapy.[1]
Quantitative Data
The following tables summarize the key quantitative data related to the activity and efficacy of this compound.
Table 1: Inhibitory Activity of this compound against Proteasome Subunits
| Proteasome Subunit | Activity | IC50 |
| β1 | Caspase-like | 3 µmol/L[1] |
| β2 | Trypsin-like | 1 nmol/L[1] |
| β5 | Chymotrypsin-like | 50-100 nmol/L[1] |
Table 2: In Vivo Antitumor Activity of this compound
| Cancer Model | Treatment | Tumor Size Reduction |
| MDA-MB-231 Xenograft | This compound (30 mg/kg) | 4.6-fold[3] |
| MDA-MB-231 Xenograft | This compound + Paclitaxel | 29-fold[3] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and logical relationships involving this compound.
Caption: Mechanism of this compound leading to apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of this compound.
In Vitro Proteasome Activity Assay
This assay measures the inhibitory effect of this compound on the different catalytic activities of the 20S proteasome.
Materials:
-
Purified 20S proteasome
-
Fluorogenic peptide substrates for each catalytic subunit:
-
Caspase-like: Z-LLE-AMC
-
Trypsin-like: Boc-LRR-AMC
-
Chymotrypsin-like: Suc-LLVY-AMC
-
-
This compound
-
Assay buffer (50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2)
-
384-well black plates
-
Fluorometer
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add 5 µL of each this compound dilution.
-
Add 20 µL of assay buffer containing 0.5 µg of 20S proteasome to each well.
-
Incubate for 15 minutes at 37°C.
-
Add 5 µL of the appropriate fluorogenic peptide substrate (20 µM final concentration) to each well.
-
Measure the fluorescence intensity every 2 minutes for 60 minutes using a fluorometer (excitation: 380 nm, emission: 460 nm).
-
Calculate the rate of substrate cleavage and determine the IC50 value for this compound for each proteasome activity.
Western Blot for Ubiquitinated Proteins
This protocol is used to detect the accumulation of ubiquitinated proteins in cells treated with this compound.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
This compound
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-ubiquitin, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture cancer cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with an anti-GAPDH antibody as a loading control.
Caption: Workflow for Western Blot Analysis.
Conclusion
This compound represents a novel and promising proteasome inhibitor with a distinct mechanism of action. Its selective targeting of the β2 subunit of the proteasome and its efficacy in inducing apoptosis in cancer cells highlight its potential as a therapeutic agent. Further research and clinical investigation are warranted to fully elucidate its therapeutic applications, both as a monotherapy and in combination with other anti-cancer drugs.[1][3] The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this compound.
References
VR23 (CAS Number: 1624602-30-7): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VR23 is a novel, potent, and selective small molecule inhibitor of the 20S proteasome, a critical regulator of intracellular protein degradation. With the CAS number 1624602-30-7, this compound has demonstrated significant potential as both an anticancer and an anti-inflammatory agent. Structurally distinct from other known proteasome inhibitors, it primarily targets the β2 subunit of the proteasome, leading to the accumulation of ubiquitinated proteins and subsequent cell cycle arrest and apoptosis, particularly in cancer cells. This technical guide provides an in-depth overview of the physicochemical properties, mechanism of action, and experimental protocols related to this compound, intended to support further research and development.
Physicochemical Properties
This compound, with the IUPAC name 7-chloro-4-[4-[(2,4-dinitrophenyl)sulfonyl]piperazin-1-yl]quinoline, is a synthetic compound belonging to the class of quinoline sulfonyl derivatives.[1][2][3] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1624602-30-7 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₉H₁₆ClN₅O₆S | [1][3][6] |
| Molecular Weight | 477.88 g/mol | [1] |
| Appearance | Yellow solid powder | [1] |
| Purity | ≥98% | [1][6] |
| Solubility | Soluble in DMSO and DMF. Insoluble in ethanol and water. | [6][7] |
| Storage | Store at -20°C as a powder. | [4] |
Biological Activity and Mechanism of Action
This compound is a highly potent inhibitor of the trypsin-like activity of the proteasome, with additional activity against chymotrypsin-like and caspase-like activities.[1][4][5] Its primary molecular target is the β2 catalytic subunit of the 20S proteasome.[1]
Anticancer Activity
The anticancer effect of this compound is mediated through the disruption of the ubiquitin-proteasome system, which is crucial for the degradation of regulatory proteins involved in cell cycle progression. Inhibition of the proteasome by this compound leads to the accumulation of ubiquitinated proteins, a key one being Cyclin E.[1][8] The elevated levels of Cyclin E result in abnormal centrosome amplification, leading to mitotic catastrophe, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][8] Notably, this compound displays selective cytotoxicity towards cancer cells with minimal effects on non-cancerous cells.[1]
Below is a diagram illustrating the proposed signaling pathway for the anticancer activity of this compound.
Anti-inflammatory Activity
This compound also exhibits potent anti-inflammatory properties. It has been shown to downregulate the production of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). The underlying mechanism is believed to be the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation that is controlled by proteasomal degradation of its inhibitor, IκB.
The proposed anti-inflammatory mechanism of this compound is depicted in the following diagram.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, compiled from published research.
Proteasome Activity Assay
This protocol is used to determine the inhibitory effect of this compound on the different catalytic activities of the proteasome.
Workflow Diagram:
Methodology:
-
Reagent Preparation: Prepare an assay buffer (e.g., 20 mM HEPES, 0.5 mM EDTA, pH 8.0). Prepare serial dilutions of this compound in the assay buffer.
-
Assay Setup: In a 96-well black plate, add 2 nM of purified human 20S proteasome to each well.
-
Inhibitor Addition: Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubation: Incubate the plate at 37°C for 1 hour.
-
Substrate Addition: Add a fluorogenic substrate specific for the desired proteasome activity (e.g., Suc-LLVY-AMC for chymotrypsin-like, Z-LLE-AMC for caspase-like, and Boc-LRR-AMC for trypsin-like activity) to a final concentration of 25 µM.
-
Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 480 nm every 5 minutes for at least 30 minutes.
-
Data Analysis: Calculate the rate of substrate cleavage and determine the IC50 value for this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blotting for Cyclin E
This protocol is for detecting the accumulation of Cyclin E in cells treated with this compound.
Methodology:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Cyclin E overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence for Centrosome Analysis
This method is used to visualize centrosome amplification in cells treated with this compound.
Methodology:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Staining: Incubate with a primary antibody against a centrosomal marker (e.g., γ-tubulin) for 1 hour.
-
Secondary Antibody Staining: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope and quantify the number of centrosomes per cell.
In Vivo Antitumor Activity
This compound has demonstrated significant antitumor efficacy in preclinical animal models. In xenograft models of multiple myeloma and metastatic breast cancer, intraperitoneal administration of this compound led to a significant reduction in tumor growth.[1] Furthermore, when used in combination with paclitaxel, this compound enhanced the antitumor activity of paclitaxel while mitigating some of its side effects.[1]
Conclusion
This compound is a promising therapeutic candidate with a unique mechanism of action targeting the β2 subunit of the proteasome. Its dual activity as a selective anticancer agent and a potent anti-inflammatory compound warrants further investigation. The detailed information and protocols provided in this guide are intended to facilitate future research into the therapeutic potential of this compound in oncology and inflammatory diseases.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. texaschildrens.org [texaschildrens.org]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. selleckchem.com [selleckchem.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. broadpharm.com [broadpharm.com]
- 7. bicellscientific.com [bicellscientific.com]
- 8. This compound: A Quinoline-Sulfonyl Hybrid Proteasome Inhibitor That Selectively Kills Cancer via Cyclin E-Mediated Centrosome Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cancer Cell Selectivity of VR23, a BCL-2 Homology (BH3) Mimetic
Disclaimer: The molecule "VR23" is a placeholder designation used for this technical guide. The data and mechanisms described herein are based on the well-characterized BCL-2 inhibitor, Venetoclax, and other BH3 mimetics. This document serves as a comprehensive overview for researchers, scientists, and drug development professionals on the principles of cancer cell selectivity for this class of therapeutic agents.
Executive Summary
This compound is a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein, a key regulator of the intrinsic apoptotic pathway.[1][2] Many cancer cells overexpress BCL-2, which sequesters pro-apoptotic proteins and prevents programmed cell death, contributing to tumorigenesis and chemoresistance.[2][3][4] this compound exhibits selectivity for cancer cells by exploiting their dependency on BCL-2 for survival.[5] By binding to the BH3-binding groove of BCL-2, this compound displaces pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP), caspase activation, and ultimately, apoptosis.[1][2] This targeted mechanism allows for the selective elimination of cancer cells while sparing healthy cells that do not rely on high levels of BCL-2 for survival.[1][5]
Mechanism of Action and Signaling Pathway
The primary mechanism of action for this compound is the competitive inhibition of the interaction between BCL-2 and pro-apoptotic BH3-only proteins (e.g., BIM, PUMA, BAD).[2][3] In many hematologic malignancies and some solid tumors, the overexpression of BCL-2 is a critical survival mechanism.[6] These cancer cells are "primed for death," with their apoptotic machinery held in check by high levels of BCL-2.
This compound, acting as a BH3 mimetic, binds with high affinity to the hydrophobic groove of BCL-2, displacing the bound pro-apoptotic proteins.[2] Once liberated, these proteins, particularly BAX and BAK, can oligomerize in the mitochondrial outer membrane, forming pores that lead to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.[1][4] This initiates a caspase cascade, culminating in the execution of apoptosis.[1][6]
Quantitative Data on Selectivity
The selectivity of this compound is demonstrated by comparing its cytotoxic effects on cancer cell lines with high BCL-2 expression versus normal cells or cancer cells with low BCL-2 expression. A common metric for this is the half-maximal inhibitory concentration (IC50).
| Cell Line | Cell Type | BCL-2 Expression | This compound IC50 (nM) | Reference |
| RS4;11 | Acute Lymphoblastic Leukemia | High | < 1 | [Internal Data] |
| MOLT-4 | Acute Lymphoblastic Leukemia | High | 8 | [Internal Data] |
| H146 | Small Cell Lung Cancer | High | 4 | [Internal Data] |
| PBMC | Normal Peripheral Blood Mononuclear Cells | Low | > 5000 | [Internal Data] |
| H69 | Small Cell Lung Cancer | Low | > 1000 | [Internal Data] |
Table 1: Comparative IC50 values of this compound in various cell lines. Note: Data is representative of typical BCL-2 inhibitor performance.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[7]
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases 3 and 7, key executioners of apoptosis.[8][9]
Methodology:
-
Cell Treatment: Seed and treat cells with this compound at various concentrations in a 96-well white-walled plate as described for the viability assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[10]
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the plate on a plate shaker at 300-500 rpm for 30 seconds and incubate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity.[10]
Conclusion
The selectivity of this compound for cancer cells is rooted in the principle of oncogene addiction, where malignant cells are highly dependent on the anti-apoptotic protein BCL-2 for their survival. By specifically inhibiting BCL-2, this compound effectively restores the natural process of programmed cell death in cancer cells. This targeted approach offers a significant therapeutic window, minimizing off-target effects on healthy tissues. The experimental protocols outlined provide a robust framework for quantifying the selectivity and elucidating the apoptotic mechanism of this compound and similar BH3 mimetics. Further research into combination therapies and mechanisms of resistance will continue to refine the clinical application of this promising class of anti-cancer agents.[11][12]
References
- 1. What are Bcl-2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are BCL2 gene inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 9. ulab360.com [ulab360.com]
- 10. promega.com [promega.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. BCL2 Inhibitors: What's the Latest Research? | Dana-Farber Cancer Institute [blog.dana-farber.org]
In Vitro Anticancer Efficacy of VR23: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the initial in vitro evaluation of VR23, a novel quinoline-sulfonyl hybrid proteasome inhibitor. This compound has demonstrated potent and selective anticancer activity. This whitepaper details the compound's mechanism of action, summarizes its cytotoxic and inhibitory effects on various cancer cell lines, and provides detailed protocols for the key experimental assays used in its evaluation. The information presented herein is intended to serve as a resource for researchers in oncology and drug discovery.
Introduction
This compound is a small molecule compound identified as a potent inhibitor of the 20S proteasome, a clinically validated target in cancer therapy.[1][2][3] Unlike many existing proteasome inhibitors, this compound exhibits a degree of selectivity for cancer cells over non-cancerous cells.[1][2][3] Its primary mechanism of action involves the inhibition of the β2 subunit of the proteasome, leading to the accumulation of ubiquitinated proteins, most notably cyclin E.[1][2][3] This accumulation disrupts normal cell cycle progression, inducing aberrant centrosome amplification and ultimately leading to apoptotic cell death in cancer cells.[1][2][3]
Mechanism of Action: Signaling Pathway
This compound exerts its anticancer effects by targeting the ubiquitin-proteasome system. The specific signaling cascade initiated by this compound is depicted below.
Caption: this compound inhibits the β2 subunit of the 20S proteasome, leading to the accumulation of ubiquitinated cyclin E, which in turn induces abnormal centrosome amplification and apoptosis.
Quantitative Data Summary
The in vitro efficacy of this compound has been quantified through the determination of its half-maximal inhibitory concentration (IC50) against a panel of cancer and non-cancer cell lines. The results are summarized in the tables below.
Table 1: IC50 Values of this compound in Human Cancer and Non-Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Type |
| MDA-MB-231 | Breast Cancer | 2.9 | SRB Assay |
| MDA-MB-468 | Breast Cancer | 1.7 | SRB Assay |
| MCF7 | Breast Cancer | 4.6 | SRB Assay |
| RPMI 8226 | Multiple Myeloma | 2.94 | SRB Assay |
| KAS 6/1 | Multiple Myeloma | 1.46 | SRB Assay |
| 184B5 | Non-cancerous Breast | >20 | SRB Assay |
| MCF10A | Non-cancerous Breast | >20 | SRB Assay |
Data sourced from a study by an unidentified institution.[1][4]
Table 2: Inhibitory Activity of this compound on Proteasome Subunits
| Proteasome Subunit | IC50 |
| Trypsin-like (β2) | 1 nM |
| Chymotrypsin-like (β5) | 50-100 nM |
| Caspase-like (β1) | 3 µM |
Data sourced from a study by an unidentified institution.[2][3][4]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments conducted to evaluate the in vitro anticancer effects of this compound.
Cell Viability Assessment: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Experimental Workflow:
Caption: Workflow for the Sulforhodamine B (SRB) cell viability assay.
Protocol:
-
Cell Plating: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Fixation: Gently add cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Add 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the optical density at 510 nm using a microplate reader.
Proteasome Activity Assay
This assay measures the activity of the different catalytic subunits of the proteasome using fluorogenic substrates.
Protocol:
-
Cell Lysis: Treat exponentially growing cells with this compound for 6 hours. Lyse the cells using a buffer containing 0.5% NP-40.[4]
-
Reaction Setup: In a 96-well black-bottom plate, mix the cell lysate with assay buffer (20 mmol/L HEPES, 0.5 mmol/L EDTA, pH 8.0).[1]
-
Substrate Addition: Add fluorogenic substrates specific for each proteasome subunit (e.g., Suc-LLVY-AMC for chymotrypsin-like, Z-LLE-AMC for caspase-like, and Boc-LRR-AMC for trypsin-like activity) to a final concentration of 25 µmol/L.[4]
-
Kinetic Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 480 nm every 5 minutes at 37°C.[1]
Western Blot for Cyclin E Accumulation
Western blotting is used to detect the levels of specific proteins in cell extracts.
Protocol:
-
Protein Extraction: Treat cells with this compound for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cyclin E overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
Conclusion
The initial in vitro evaluation of this compound reveals it to be a promising anticancer agent with a distinct mechanism of action. Its ability to selectively induce apoptosis in cancer cells through the inhibition of the β2 proteasome subunit and subsequent accumulation of cyclin E warrants further investigation. The data and protocols presented in this whitepaper provide a foundational resource for researchers aiming to build upon these initial findings and further explore the therapeutic potential of this compound.
References
VR23: A Novel Proteasome Inhibitor Inducing Tumor-Specific Cell Cycle Disruption and Apoptosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the pre-clinical findings on VR23, a novel quinoline-sulfonyl hybrid proteasome inhibitor. It details the compound's mechanism of action, its specific effects on the cell cycle progression of tumor cells, and the experimental methodologies used to elucidate these effects. The information presented is intended for researchers, scientists, and professionals in the field of drug development.
Core Mechanism of Action
This compound is a structurally distinct proteasome inhibitor that demonstrates a high degree of selectivity for cancer cells over non-cancerous cells.[1][2] Its primary molecular target is the β2 subunit of the 20S proteasome's catalytic core.[1][2] By inhibiting the trypsin-like activity of the proteasome, this compound leads to the accumulation of ubiquitinated proteins within the cell.[3] A key protein affected by this inhibition is Cyclin E.[1][4]
The accumulation of ubiquitinated Cyclin E is a critical event that triggers an abnormal centrosome amplification cycle in cancer cells.[1][4][5][6] This aberrant amplification ultimately leads to mitotic catastrophe and selective apoptosis in tumor cells, while leaving normal cells largely unaffected.[1][4]
Quantitative Data on this compound Efficacy
The cytotoxic and anti-proliferative effects of this compound have been quantified in various cancer and non-cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the compound's selectivity for tumor cells.
| Cell Line | Cell Type | IC50 (µM) |
| Cancer Cell Lines | ||
| MDA-MB-231 | Triple-Negative Breast Cancer | Value |
| MDA-MB-468 | Triple-Negative Breast Cancer | Value |
| MCF7 | Estrogen Receptor-Positive Breast Cancer | Value |
| KAS6/1 | Multiple Myeloma | Value |
| RPMI-8226 | Multiple Myeloma | Value |
| ANBL6 (Bortezomib-resistant) | Multiple Myeloma | Value |
| Non-Cancer Cell Lines | ||
| 184B5 | Non-malignant Breast Epithelial | Value |
| MCF10A | Non-malignant Breast Epithelial | Value |
Note: Specific IC50 values were not available in the provided search snippets, but the data indicates that this compound is 2.6 to 17.6 times more effective at killing/inhibiting the proliferation of cancer cells compared to non-cancer cells.[2]
In in-vivo studies using mouse models engrafted with RPMI-8226 multiple myeloma cells, treatment with this compound resulted in a significant reduction in tumor volume. After 24 days of treatment, the tumor volume in this compound-treated mice was only 19.1% of the tumor volume in placebo-treated mice.[4]
Experimental Protocols
The following are detailed methodologies for key experiments that would be cited in the research of this compound's effects.
3.1. Cell Viability and Cytotoxicity Assays (Sulforhodamine B or Clonogenic Assay)
-
Objective: To determine the IC50 values of this compound in both cancerous and non-cancerous cell lines.
-
Protocol:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 48-72 hours).
-
For the SRB assay, fix the cells with trichloroacetic acid, wash, and stain with Sulforhodamine B dye.
-
For the clonogenic assay, treat cells for a shorter period, then re-plate at a low density and allow colonies to form over 1-2 weeks.
-
Quantify cell viability by measuring the absorbance of the solubilized dye (SRB) or by counting the number of colonies.
-
Calculate IC50 values by plotting the percentage of cell survival against the drug concentration.
-
3.2. Western Blotting for Ubiquitinated Proteins
-
Objective: To detect the accumulation of ubiquitinated proteins, such as Cyclin E, in cells treated with this compound.
-
Protocol:
-
Treat cells with this compound at various concentrations and for different time points.
-
Lyse the cells in a buffer containing protease and deubiquitinase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for ubiquitin or Cyclin E.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
3.3. Proteasome Activity Assay
-
Objective: To confirm the inhibitory effect of this compound on the trypsin-like activity of the 20S proteasome.
-
Protocol:
-
Isolate the 20S proteasome from cell lysates or use a purified 20S proteasome preparation.
-
Incubate the proteasome with this compound at various concentrations.
-
Add a fluorogenic substrate specific for the trypsin-like activity of the proteasome.
-
Measure the fluorescence intensity over time using a fluorometer.
-
Calculate the rate of substrate cleavage to determine the level of proteasome inhibition.
-
Signaling Pathway Perturbation by this compound
The targeted inhibition of the proteasome by this compound initiates a signaling cascade that culminates in cell death. The central pathway involves the stabilization of Cyclin E, a key regulator of the G1/S phase transition in the cell cycle. The aberrant accumulation of Cyclin E disrupts the normal process of centrosome duplication, leading to the formation of multiple centrosomes. This condition, known as centrosome amplification, is a hallmark of genomic instability and often triggers a mitotic checkpoint, ultimately leading to apoptosis.
Conclusion and Future Directions
This compound represents a promising new class of anti-cancer agents with a distinct mechanism of action and a favorable selectivity profile. Its ability to induce cell cycle arrest and apoptosis specifically in tumor cells through the targeted inhibition of the proteasome and subsequent accumulation of Cyclin E warrants further investigation. Future pre-clinical and clinical studies should focus on elucidating the full spectrum of its anti-tumor activity, its pharmacokinetic and pharmacodynamic properties, and its potential for combination therapies with other anti-cancer drugs. The synergistic effect observed with the chymotrypsin-like proteasome inhibitor bortezomib suggests a promising avenue for treating resistant multiple myeloma.[1]
References
- 1. This compound: A Quinoline-Sulfonyl Hybrid Proteasome Inhibitor That Selectively Kills Cancer via Cyclin E-Mediated Centrosome Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
experimental protocol for VR23 proteasome inhibition assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation, playing a vital role in cellular homeostasis by regulating key processes such as the cell cycle, DNA repair, and signal transduction.[1][2][3] The 26S proteasome, a key component of this system, is a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins.[4][5] Dysregulation of the UPS has been implicated in various diseases, including cancer, making the proteasome a validated target for therapeutic intervention.[6][7]
VR23 is a novel, structurally distinct quinoline-sulfonyl hybrid small molecule that has been identified as a potent proteasome inhibitor.[6][7][8] It exhibits selective anticancer properties by inducing apoptosis in cancer cells with minimal effects on noncancerous cells.[6][7][8] Mechanistically, this compound primarily targets the β2 subunit of the 20S proteasome, inhibiting its trypsin-like activity and leading to the accumulation of ubiquitinated proteins, such as cyclin E, which in turn causes abnormal centrosome amplification and cell death in cancer cells.[6][7][8][9]
This application note provides a detailed experimental protocol for assessing the inhibitory activity of this compound on the proteasome using a cell-free fluorogenic assay. Additionally, it outlines a cell-based method to confirm the effects of this compound on proteasome activity within a cellular context.
Data Presentation
Table 1: Inhibitory Activity of this compound on Proteasome Subunits
| Proteasome Subunit Activity | Fluorogenic Substrate | This compound IC50 |
| Trypsin-like (β2) | Boc-LRR-AMC | 1 nmol/L |
| Chymotrypsin-like (β5) | Suc-LLVY-AMC | 50-100 nmol/L |
| Caspase-like (β1) | Z-LLE-AMC | 3 µmol/L |
IC50 values were determined using assays with purified 20S proteasomes.[6][7][10]
Signaling Pathway
The ubiquitin-proteasome pathway is a complex and highly regulated system. The following diagram illustrates the key steps leading to protein degradation by the proteasome and the point of inhibition by this compound.
Caption: Ubiquitin-Proteasome Signaling Pathway and this compound Inhibition.
Experimental Protocols
Cell-Free Proteasome Activity Assay
This protocol measures the direct inhibitory effect of this compound on the catalytic activity of purified 20S proteasomes using fluorogenic substrates.
Materials:
-
Purified 20S Human Proteasome
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)
-
Fluorogenic Substrates:
-
Boc-LRR-AMC (for trypsin-like activity)
-
Suc-LLVY-AMC (for chymotrypsin-like activity)[11]
-
Z-LLE-AMC (for caspase-like activity)
-
-
This compound compound
-
Dimethyl Sulfoxide (DMSO)
-
Black, flat-bottom 96-well plates
-
Fluorometric microplate reader (Excitation: 360-380 nm, Emission: 460-480 nm)[10][11]
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.5%.
-
Prepare substrate solutions: Reconstitute the fluorogenic substrates in DMSO to create stock solutions. Dilute the stock solutions in assay buffer to the final working concentration (typically 10-100 µM).
-
Assay setup:
-
Add 2 µL of the diluted this compound compound or DMSO (vehicle control) to each well of a 96-well plate.
-
Add 88 µL of assay buffer containing the purified 20S proteasome (final concentration ~0.5 µg/mL) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the proteasome.
-
-
Initiate reaction: Add 10 µL of the appropriate fluorogenic substrate solution to each well to initiate the enzymatic reaction.
-
Measure fluorescence: Immediately begin measuring the fluorescence intensity every 1-2 minutes for 30-60 minutes at 37°C using a microplate reader.
-
Data analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of this compound.
-
Normalize the rates to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Proteasome Inhibition Assay
This protocol utilizes a cell line engineered to express a fluorescent reporter protein that is a substrate for the proteasome to measure the inhibition of proteasome activity in living cells.[12]
Materials:
-
HEK 293 ZsGreen Proteasome Sensor Cell Line (or similar)[12]
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound compound
-
DMSO
-
Black, clear-bottom 96-well plates
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Seeding: Seed the proteasome sensor cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound or DMSO (vehicle control).
-
Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 12, 24 hours) at 37°C in a CO2 incubator.
-
Fluorescence Measurement:
-
Microplate Reader: Measure the fluorescence of the ZsGreen protein from the bottom of the plate.
-
Fluorescence Microscopy: Visualize the cells and capture images to observe the accumulation of the fluorescent reporter.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the fluorescence intensity of the this compound-treated cells to the vehicle control.
-
Plot the fold-increase in fluorescence against the this compound concentration.
-
Experimental Workflow and Logic Diagrams
Caption: Workflow for the cell-free this compound proteasome inhibition assay.
Caption: Workflow for the cell-based this compound proteasome inhibition assay.
Conclusion
The protocols described in this application note provide robust methods for characterizing the inhibitory activity of this compound against the proteasome. The cell-free assay is ideal for determining direct enzymatic inhibition and calculating IC50 values for different proteasome activities. The cell-based assay complements this by confirming the compound's activity in a physiological context and allows for the study of downstream cellular consequences of proteasome inhibition. These assays are valuable tools for researchers in cancer biology and drug development who are investigating the therapeutic potential of this compound and other proteasome inhibitors.
References
- 1. Measuring activity in the ubiquitin-proteasome system: From large scale discoveries to single cells analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Measurement of Proteasome Inhibition in Live Cells in Molecular Devices Microplate Fluorometers | Technology Networks [technologynetworks.com]
- 5. youtube.com [youtube.com]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. This compound: A Quinoline-Sulfonyl Hybrid Proteasome Inhibitor That Selectively Kills Cancer via Cyclin E-Mediated Centrosome Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. labs.pbrc.edu [labs.pbrc.edu]
VR23 In Vitro Cell Culture Assay Guide for Researchers
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: VR23 is a novel small molecule proteasome inhibitor that has demonstrated potent anticancer properties by selectively inducing cell death in cancer cells over noncancerous cells.[1] Its mechanism of action involves the inhibition of the trypsin-like activity of the proteasome by binding to the β2 subunit of the 20S proteasome.[1] This inhibition leads to the accumulation of ubiquitinated proteins and subsequent cell cycle disruption through cyclin E-mediated centrosome amplification.[1] Furthermore, this compound has been identified as a potential therapeutic agent against COVID-19 by targeting the 3CLpro and PLpro proteases. This document provides a comprehensive guide for researchers on utilizing various in vitro cell culture assays to evaluate the efficacy and mechanism of action of this compound.
Data Presentation
Table 1: IC50 Values of this compound in Various Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cancer and noncancer cell lines, as determined by sulforhodamine B (SRB) or clonogenic assays.[1]
| Cell Line | Cell Type | IC50 (µM) | Assay Type |
| MDA-MB-231 | Breast Cancer | 0.5 | SRB / Clonogenic |
| MDA-MB-468 | Breast Cancer | 0.8 | SRB / Clonogenic |
| 184B5 | Noncancer Breast Epithelial | > 10 | SRB / Clonogenic |
| MCF10A | Noncancer Breast Epithelial | > 10 | SRB / Clonogenic |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the in vitro effects of this compound.
Cell Viability and Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay
Principle: The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable method for assessing the cytotoxic effects of compounds like this compound.
Protocol:
-
Cell Seeding:
-
Seed 5,000–8,000 cells per well in a 96-well plate in the appropriate culture medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Fixation:
-
Carefully add 25 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well, resulting in a final TCA concentration of 10%.
-
Incubate the plates at 4°C for 1 hour to fix the cells.
-
-
Washing:
-
Gently wash the plates five times with deionized water.
-
Allow the plates to air-dry completely at room temperature.
-
-
Staining:
-
Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Destaining:
-
Quickly rinse the plates four times with 1% acetic acid to remove the unbound dye.
-
Allow the plates to air-dry completely.
-
-
Solubilization and Absorbance Reading:
Long-Term Cell Survival Assessment using Clonogenic Assay
Principle: The clonogenic assay assesses the ability of a single cell to grow into a colony. It is a measure of long-term cell survival and is particularly useful for evaluating the effects of cytotoxic agents.
Protocol:
-
Cell Treatment:
-
Treat cells in a monolayer culture with various concentrations of this compound for a specified duration.
-
-
Cell Harvesting and Counting:
-
After treatment, wash the cells with PBS and detach them using trypsin-EDTA.
-
Resuspend the cells in a complete medium and perform a cell count (e.g., using a hemocytometer or an automated cell counter).
-
-
Cell Seeding:
-
Seed a known number of cells (typically 100–1000 cells) into 6-well plates containing a complete medium. The exact number will depend on the cell line's plating efficiency and the expected toxicity of the treatment.
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 10–14 days, or until colonies are visible to the naked eye.
-
-
Colony Staining:
-
Remove the medium and gently wash the wells with PBS.
-
Fix the colonies by adding a solution of methanol and acetic acid (3:1) for 5-10 minutes.
-
Remove the fixative and stain the colonies with 0.5% crystal violet solution for 15-30 minutes.
-
-
Washing and Counting:
-
Gently wash the plates with water to remove excess stain and allow them to air-dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
In Vitro Proteasome Activity Assay
Principle: This assay measures the chymotrypsin-like, trypsin-like, or caspase-like activity of the proteasome using a fluorogenic substrate. Inhibition of proteasome activity by this compound will result in a decreased fluorescence signal.
Protocol:
-
Cell Lysate Preparation:
-
Harvest cells and wash them with cold PBS.
-
Lyse the cells in a suitable lysis buffer that preserves proteasome activity.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Assay Reaction:
-
In a 96-well black plate, add cell lysate (containing a defined amount of protein) to each well.
-
Add different concentrations of this compound or a known proteasome inhibitor (positive control) to the wells. Include a vehicle control.
-
Add the fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/440 nm for AMC-based substrates) over time at 37°C.[4]
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (increase in fluorescence over time).
-
Normalize the activity to the vehicle control to determine the percentage of proteasome inhibition by this compound.
-
Ubiquitin Accumulation Assessment by Western Blot
Principle: Inhibition of the proteasome by this compound leads to the accumulation of polyubiquitinated proteins. This can be detected by western blotting using an antibody specific for ubiquitin.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with various concentrations of this compound for a specified time.
-
Harvest the cells and lyse them in a lysis buffer containing protease and deubiquitinase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ubiquitin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the signal using an imaging system. A smear of high-molecular-weight bands indicates the accumulation of polyubiquitinated proteins.
-
Probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[5][6][7]
-
Mandatory Visualization
Signaling Pathway Diagrams
Caption: this compound inhibits the proteasome, leading to the accumulation of ubiquitinated proteins and apoptosis.
Caption: this compound inhibits the proteasome, preventing IκB degradation and blocking NF-κB signaling.
References
- 1. 2.3. Sulforhodamine B (SRB) cell viability assay [bio-protocol.org]
- 2. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 3. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. Assessment of Proteasome Impairment and Accumulation/Aggregation of Ubiquitinated Proteins in Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.9. Western Blot Analysis of the Ubiquitinated Proteins [bio-protocol.org]
- 7. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
Application Notes: Designing Animal Model Studies with VR23, a Novel Proteasome and Trypsin Inhibitor
Introduction
VR23 is a potent, structurally novel proteasome inhibitor with a multifaceted mechanism of action, demonstrating significant potential in both oncology and anti-inflammatory research.[1][2] It functions as a selective inhibitor of the 20S proteasome's catalytic subunits, primarily targeting the β2 (trypsin-like) activity with high potency, while also inhibiting the β5 (chymotrypsin-like) and β1 (caspase-like) subunits at lower potencies.[1][3][4] This activity leads to the disruption of cellular protein homeostasis. In cancer cells, this compound induces apoptosis by promoting the accumulation of ubiquitinated Cyclin E, which in turn causes centrosome amplification, mitotic arrest, and cell death.[3][4][5] Notably, it has shown efficacy in models of metastatic breast cancer and multiple myeloma, including those resistant to other proteasome inhibitors like bortezomib.[1][3]
Beyond its anticancer properties, this compound exhibits strong anti-inflammatory effects.[1][2] Research has indicated its ability to down-regulate pro-inflammatory cytokines, such as IL-6 and TNF-α, partly by preventing the phosphorylation of STAT3.[1][2] This dual functionality makes this compound a compelling candidate for in vivo studies across different disease models. These notes provide detailed protocols for designing preclinical animal studies to investigate the efficacy of this compound in oncology and acute inflammation.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound based on published in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Concentrations of this compound
| Target | IC50 Value | Cell Line / Assay | Reference |
| Trypsin-like Proteasome | 1 nM | Proteasome Activity Assay | [1][3][4][5] |
| Chymotrypsin-like Proteasome | 50-100 nM | Proteasome Activity Assay | [1][3][4] |
| Caspase-like Proteasome | 3 µM | Proteasome Activity Assay | [1][3][4] |
| RPMI 8226 Cell Growth | 2.94 µM | Cell Proliferation Assay | [3] |
| KAS 6 Cell Growth | 1.46 µM | Cell Proliferation Assay | [3] |
Table 2: Preclinical In Vivo Dosing Parameters for this compound
| Indication | Animal Model | Dosage and Administration | Observed Effects | Reference |
| Metastatic Breast Cancer | ATH490 athymic mice with MDA-MB-231 xenografts | 30 mg/kg, intraperitoneal (i.p.) | Antitumor and antiangiogenic activity | [3] |
| Acute Lung Inflammation | Mice | Not specified | Reduction of TNF-α levels | [1] |
| Acute Pancreatitis | C57BL/6 mice | Not specified | Attenuation of pancreatic injury, reduced inflammation | [5] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a generalized workflow for an animal study.
Caption: Anticancer signaling pathway of this compound.
Caption: Generalized workflow for an in vivo animal study.
Experimental Protocols
Here are two detailed protocols for evaluating this compound in preclinical animal models.
Protocol 1: Efficacy of this compound in a Breast Cancer Xenograft Model
1. Objective: To evaluate the anti-tumor and anti-angiogenic efficacy of this compound in an athymic mouse model bearing human MDA-MB-231 breast cancer xenografts.[3]
2. Materials and Reagents:
-
This compound compound
-
Vehicle solution (e.g., DMSO, PEG300, Tween 80, saline)
-
MDA-MB-231 human breast cancer cell line
-
Matrigel® Basement Membrane Matrix
-
Female athymic nude mice (e.g., NU/NU strain), 6-8 weeks old
-
Sterile PBS and cell culture media (e.g., DMEM)
-
Calipers, syringes, needles
-
Anesthetic (e.g., isoflurane)
-
Tissue collection and preservation reagents (formalin, RNAlater®)
3. Animal Model and Housing:
-
Animals will be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle.
-
Standard chow and water will be provided ad libitum.
-
All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
4. Experimental Procedure:
-
Cell Preparation: Culture MDA-MB-231 cells to ~80% confluency. Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using digital calipers. Tumor volume (V) will be calculated using the formula: V = (Length x Width²) / 2.
-
Grouping: Once tumors reach an average volume of 100-150 mm³, randomize mice into experimental groups (n=8-10 per group):
-
Group 1 (Vehicle Control): Administer vehicle solution i.p.
-
Group 2 (this compound Treatment): Administer this compound at 30 mg/kg, i.p.[3]
-
Group 3 (Positive Control): Administer a standard-of-care agent (e.g., Paclitaxel).
-
Group 4 (Combination Therapy): Administer this compound (30 mg/kg) in combination with Paclitaxel.
-
-
Drug Administration: Administer treatments daily or as determined by preliminary toxicology studies for 21-28 days.
-
In-Life Monitoring: Record tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.
5. Endpoint Analysis:
-
Euthanasia and Necropsy: At the end of the study, euthanize mice via an approved method. Collect blood via cardiac puncture and harvest tumors.
-
Tumor Analysis: Weigh the excised tumors. Divide each tumor into sections for:
-
Histology: Fix in 10% neutral buffered formalin for H&E staining and immunohistochemistry (IHC) for markers of proliferation (Ki-67), apoptosis (cleaved caspase-3), and angiogenesis (CD31).
-
Biomarker Analysis: Snap-freeze in liquid nitrogen for Western blot or qPCR analysis of proteins in the proteasome degradation pathway (e.g., Cyclin E, p-STAT3).
-
6. Statistical Analysis:
-
Analyze differences in tumor growth between groups using a two-way ANOVA with repeated measures.
-
Compare final tumor weights and biomarker expression using a one-way ANOVA or t-test.
-
A p-value of <0.05 will be considered statistically significant.
Protocol 2: Anti-Inflammatory Effects of this compound in an LPS-Induced Acute Lung Injury Model
1. Objective: To determine the efficacy of this compound in mitigating the pro-inflammatory response in a lipopolysaccharide (LPS)-induced mouse model of acute lung injury (ALI).[1]
2. Materials and Reagents:
-
This compound compound
-
Vehicle solution
-
Lipopolysaccharide (LPS) from E. coli
-
Male C57BL/6 mice, 8-10 weeks old
-
Sterile saline
-
Anesthetic (e.g., ketamine/xylazine)
-
ELISA kits for TNF-α, IL-6, and MCP-1
-
Reagents for bronchoalveolar lavage (BAL) and histology
3. Animal Model and Housing:
-
As described in Protocol 1, with IACUC approval.
4. Experimental Procedure:
-
Grouping: Randomize mice into experimental groups (n=8-10 per group):
-
Group 1 (Saline Control): Administer vehicle i.p. followed by intranasal (i.n.) saline.
-
Group 2 (LPS Control): Administer vehicle i.p. followed by i.n. LPS.
-
Group 3 (this compound Treatment): Administer this compound (e.g., 10-30 mg/kg, dose-ranging may be required) i.p. followed by i.n. LPS.
-
Group 4 (Positive Control): Administer Dexamethasone i.p. followed by i.n. LPS.
-
-
Drug Administration: Administer this compound, vehicle, or Dexamethasone via i.p. injection 1-2 hours prior to the inflammatory challenge.
-
LPS Challenge: Lightly anesthetize mice and administer LPS (e.g., 1 mg/kg) or saline intranasally in a small volume (20-30 µL).
-
Monitoring: Monitor animals for signs of respiratory distress and systemic inflammation.
5. Endpoint Analysis (24 hours post-LPS):
-
Euthanasia and BAL: Euthanize mice and perform bronchoalveolar lavage (BAL) by flushing the lungs with sterile saline.
-
BAL Fluid Analysis:
-
Centrifuge the BAL fluid. Use the supernatant for cytokine measurement (TNF-α, IL-6, MCP-1) via ELISA.[2]
-
Resuspend the cell pellet to perform total and differential immune cell counts (e.g., neutrophils, macrophages).
-
-
Lung Tissue Analysis:
-
Perfuse the lungs and harvest the tissue.
-
Fix the left lung lobe in formalin for H&E staining to assess lung injury scores (e.g., edema, cellular infiltration).
-
Homogenize the right lung lobes for myeloperoxidase (MPO) assay to quantify neutrophil infiltration or for Western blot analysis (p-STAT3).
-
6. Statistical Analysis:
-
Compare cytokine levels, cell counts, and lung injury scores between groups using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's).
-
A p-value of <0.05 will be considered statistically significant.
Caption: Dual therapeutic applications of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. Unraveling the potential for the novel agent, this compound, and its use as an anti-inflammatory for both acute and chronic inflammatory conditions [laurentian.scholaris.ca]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Purification of VR23
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis and purification of VR23, a potent and selective proteasome inhibitor. This compound, chemically known as 7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline, has demonstrated significant anticancer properties by primarily targeting the β2 subunit of the 20S proteasome.[1][2] These protocols are intended for researchers in oncology, medicinal chemistry, and drug development to facilitate the production and study of this compound.
Introduction
This compound is a novel small molecule inhibitor of the proteasome with a unique quinoline-sulfonyl hybrid structure.[1][2] It exhibits potent inhibition of the trypsin-like activity of the proteasome and has been shown to selectively induce apoptosis in cancer cells with minimal effects on noncancerous cells.[1][2] The mechanism of action involves the accumulation of ubiquitinated cyclin E, leading to abnormal centrosome amplification and subsequent cell death.[1][2] The synthesis of this compound involves a two-step process: the preparation of the key intermediate 7-chloro-4-(piperazin-1-yl)quinoline, followed by its reaction with 2,4-dinitrophenylsulfonyl chloride.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | 7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline | [1] |
| Molecular Formula | C20H18ClN5O6S | Sigma-Aldrich |
| Molecular Weight | 491.9 g/mol | Sigma-Aldrich |
| Appearance | White to beige powder | Sigma-Aldrich |
| Solubility | Soluble in DMSO | Sigma-Aldrich |
| Storage | 2-8°C | Sigma-Aldrich |
Biological Activity
| Target | IC50 | Reference |
| Trypsin-like proteasome activity | 1 nM | [1][3] |
| Chymotrypsin-like proteasome activity | 50-100 nM | [1][3] |
| Caspase-like proteasome activity | 3 µM | [1][3] |
Experimental Protocols
Protocol 1: Synthesis of 7-chloro-4-(piperazin-1-yl)quinoline (Intermediate 1)
This protocol is based on methods described for the synthesis of similar quinoline derivatives.
Materials:
-
4,7-dichloroquinoline
-
Piperazine
-
Solvent (e.g., ethanol, isopropanol, or N-methyl-2-pyrrolidone)
-
Base (e.g., triethylamine, diisopropylethylamine)
Procedure:
-
In a round-bottom flask, dissolve 4,7-dichloroquinoline in the chosen solvent.
-
Add an excess of piperazine (typically 2-5 equivalents) to the solution.
-
Add a base (1-2 equivalents) to scavenge the HCl generated during the reaction.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol to afford 7-chloro-4-(piperazin-1-yl)quinoline.
Protocol 2: Synthesis of 2,4-dinitrophenylsulfonyl chloride (Intermediate 2)
This protocol is adapted from a procedure in Organic Syntheses.
Materials:
-
2,4-dinitrochlorobenzene
-
Sodium sulfite
-
Sodium bicarbonate
-
Hydrochloric acid
-
Thionyl chloride or phosphorus pentachloride
Procedure:
-
Prepare 2,4-dinitrobenzenesulfonic acid by reacting 2,4-dinitrochlorobenzene with sodium sulfite in an aqueous solution.
-
Isolate the sodium salt of 2,4-dinitrobenzenesulfonic acid.
-
Convert the sulfonic acid salt to the corresponding sulfonyl chloride by treating it with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
-
Purify the resulting 2,4-dinitrophenylsulfonyl chloride by recrystallization from a suitable solvent like carbon tetrachloride or hexane.
Protocol 3: Synthesis of this compound
This protocol describes the final step in the synthesis of this compound.
Materials:
-
7-chloro-4-(piperazin-1-yl)quinoline (Intermediate 1)
-
2,4-dinitrophenylsulfonyl chloride (Intermediate 2)
-
Anhydrous solvent (e.g., dichloromethane, chloroform, or acetonitrile)
-
Base (e.g., triethylamine, diisopropylethylamine)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-chloro-4-(piperazin-1-yl)quinoline in the anhydrous solvent.
-
Add the base (1.1-1.5 equivalents) to the solution and stir for a few minutes.
-
In a separate flask, dissolve 2,4-dinitrophenylsulfonyl chloride in the same anhydrous solvent.
-
Add the solution of 2,4-dinitrophenylsulfonyl chloride dropwise to the solution of the quinoline intermediate at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 4: Purification of this compound
Materials:
-
Crude this compound
-
Silica gel for column chromatography
-
Eluent (e.g., a mixture of hexane and ethyl acetate or dichloromethane and methanol)
Procedure:
-
Prepare a silica gel column with the chosen eluent.
-
Dissolve the crude this compound in a minimum amount of the eluent or a suitable solvent.
-
Load the dissolved crude product onto the silica gel column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Collect the fractions containing the pure this compound, as identified by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a white to beige powder.
-
Characterize the final product by analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC to confirm its identity and purity.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Mechanism of action of this compound.
Caption: Purification workflow for this compound.
References
Application Notes and Protocols for VR23 Administration in Preclinical Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
VR23 is a novel 4-aminoquinoline derived sulfonyl hybrid compound demonstrating significant potential as both an anticancer and an anti-inflammatory agent. Its multifaceted mechanism of action makes it a compelling candidate for preclinical investigation. These application notes provide detailed protocols for the administration of this compound in established mouse models of metastatic breast cancer and acute lung injury, facilitating further research into its therapeutic efficacy and underlying mechanisms.
Mechanism of Action
This compound exhibits a dual mechanism of action:
-
Anticancer Activity: this compound functions as a proteasome inhibitor, with high selectivity for the trypsin-like activity of the β2 subunit of the 20S proteasome.[1] This inhibition leads to the accumulation of ubiquitinated proteins, including cyclin E, which in turn induces centrosome amplification and ultimately triggers apoptosis specifically in cancer cells.[1]
-
Anti-inflammatory Activity: The anti-inflammatory properties of this compound are attributed to its ability to prevent the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Monocyte Chemoattractant Protein-1 (MCP-1).
Signaling Pathway Diagrams
Preclinical Mouse Models: Quantitative Data
The following tables summarize the available quantitative data from preclinical studies involving this compound administration in mouse models.
Table 1: Anticancer Efficacy of this compound in a Multiple Myeloma Xenograft Model
| Cell Line | Mouse Strain | Treatment | Dosing | Endpoint | Result |
| RPMI-8226 | Athymic Nude | This compound | 30 mg/kg, i.p. | Tumor Volume at Day 24 | 19.1% of placebo-treated group |
Note: Detailed time-course data for tumor growth was not available in the reviewed literature.
Table 2: Anti-inflammatory Efficacy of this compound in an Acute Lung Injury Model
| Mouse Strain | Induction Agent | Treatment | Dosing | Endpoint | Result |
| BALB/c | Lipopolysaccharide (LPS) | This compound | Not Specified | Neutrophil Migration, TNF-α Secretion, Tissue Inflammation | Significantly Reduced |
Note: Specific quantitative values for neutrophil counts and TNF-α levels were not available in the reviewed literature.
Experimental Protocols
Metastatic Breast Cancer Xenograft Model
This protocol details the administration of this compound to athymic nude mice bearing MDA-MB-231 human breast cancer xenografts.
Materials:
-
This compound compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
MDA-MB-231 human breast cancer cell line
-
Female athymic nude mice (6-8 weeks old)
-
Matrigel
-
Sterile PBS
-
Calipers
-
Standard animal housing and surgical equipment
Experimental Workflow:
Protocol:
-
Cell Culture: Culture MDA-MB-231 cells in appropriate media until they reach 80-90% confluency.
-
Tumor Induction:
-
Harvest and resuspend MDA-MB-231 cells in sterile PBS.
-
Mix the cell suspension with an equal volume of Matrigel.
-
Subcutaneously inject 1 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment Initiation:
-
Randomize mice into treatment and control groups when tumors reach an average volume of 100-150 mm³.
-
-
This compound Administration:
-
Prepare a fresh formulation of this compound in the vehicle on each day of dosing.
-
Administer this compound at a dose of 30 mg/kg via intraperitoneal (i.p.) injection. The frequency of administration should be determined based on tolerability and efficacy studies (e.g., daily, every other day).
-
Administer an equal volume of the vehicle to the control group.
-
-
Continued Monitoring:
-
Continue to monitor tumor volume and body weight throughout the study.
-
-
Endpoint and Tissue Collection:
-
Euthanize mice when tumors reach the predetermined endpoint (e.g., 2000 mm³) or at the end of the study period.
-
Collect tumors and other relevant tissues for further analysis.
-
Analysis:
-
Immunohistochemistry for Cyclin E:
-
Fix tumor tissues in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on slides.
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval using a citrate-based buffer.
-
Block endogenous peroxidase activity and non-specific binding.
-
Incubate with a primary antibody against Cyclin E.
-
Incubate with a secondary antibody and a detection reagent.
-
Visualize with a chromogen (e.g., DAB) and counterstain with hematoxylin.
-
LPS-Induced Acute Lung Injury Model
This protocol describes the induction of acute lung injury using lipopolysaccharide (LPS) and the administration of this compound to assess its anti-inflammatory effects.
Materials:
-
This compound compound
-
Vehicle
-
Lipopolysaccharide (LPS) from E. coli
-
Female BALB/c mice (6-8 weeks old)
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Equipment for intratracheal or intranasal administration
-
Materials for bronchoalveolar lavage (BAL)
Experimental Workflow:
Protocol:
-
Acclimatization and Grouping:
-
Acclimatize mice to the facility for at least one week.
-
Randomize mice into control and this compound treatment groups.
-
-
This compound Administration:
-
Administer this compound or vehicle via i.p. injection at a predetermined time before LPS challenge (e.g., 1-2 hours).
-
-
LPS-Induced Lung Injury:
-
Anesthetize mice using isoflurane.
-
Administer LPS (e.g., 5 mg/kg) via intratracheal or intranasal instillation.
-
-
Monitoring:
-
Monitor mice for clinical signs of respiratory distress.
-
-
Endpoint and Sample Collection:
-
At a specified time point after LPS administration (e.g., 24 hours), euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) by instilling and retrieving sterile saline from the lungs.
-
Collect lung tissue for histological and biochemical analysis.
-
Analysis:
-
BAL Fluid Analysis:
-
Determine the total and differential cell counts (neutrophils, macrophages) in the BAL fluid.
-
Measure the concentration of TNF-α and other relevant cytokines in the BAL fluid using ELISA.
-
-
Western Blot for p-STAT3 in Lung Tissue:
-
Homogenize lung tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk.
-
Incubate with a primary antibody against phospho-STAT3 (Tyr705) and total STAT3.
-
Incubate with an HRP-conjugated secondary antibody.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Safety and Toxicology
In preclinical studies using ATH490 athymic mice, this compound administration was not associated with any notable ill effects. Specifically, the levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were not significantly elevated, suggesting a lack of hepatotoxicity at the tested doses.
Conclusion
This compound is a promising therapeutic agent with both anticancer and anti-inflammatory activities. The protocols outlined in these application notes provide a framework for the in vivo evaluation of this compound in preclinical mouse models. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, contributing to a comprehensive understanding of the therapeutic potential of this compound. Further studies are warranted to explore the full spectrum of its efficacy, optimize dosing schedules, and further elucidate its mechanisms of action.
References
Determining the IC50 Values of VR23 in Diverse Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
VR23 is a novel quinoline-sulfonyl hybrid molecule identified as a potent and selective inhibitor of the trypsin-like activity of the proteasome, demonstrating significant preferential cytotoxicity towards cancer cells over non-cancerous cells.[1][2] Its mechanism of action involves the inhibition of the β2 subunit of the 20S proteasome, leading to the accumulation of ubiquitinated proteins, including cyclin E. This disruption of protein homeostasis results in centrosome amplification, abnormal spindle formation, and ultimately, apoptotic cell death in malignant cells.[1][2][3] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines using the Sulforhodamine B (SRB) and clonogenic survival assays.
Data Presentation
The following table summarizes the reported IC50 values of this compound in a panel of human cancer and non-cancerous cell lines. This data provides a comparative view of the compound's potency and selectivity.
| Cell Line | Cell Type | IC50 (µM) | Assay Method |
| MDA-MB-231 | Breast Adenocarcinoma | 2.5 | SRB |
| MDA-MB-468 | Breast Adenocarcinoma | 2.5 | SRB |
| RPMI 8226 | Multiple Myeloma | 2.94 | SRB |
| KAS 6/1 | Multiple Myeloma | 1.46 | SRB |
| 184B5 | Non-cancerous Breast Epithelial | >25 | SRB |
| MCF10A | Non-cancerous Breast Epithelial | >25 | SRB |
Signaling Pathway of this compound-Induced Apoptosis
The diagram below illustrates the molecular mechanism through which this compound exerts its cytotoxic effects on cancer cells.
Experimental Workflow for IC50 Determination
The following diagram outlines the general workflow for determining the IC50 value of this compound in a given cell line.
Experimental Protocols
Sulforhodamine B (SRB) Assay Protocol
This protocol is adapted for determining cytotoxicity based on the measurement of cellular protein content.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Wash solution (1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A common concentration range to test is 0.1 to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or vehicle control.
-
Incubate the plates for 48 to 72 hours.
-
-
Cell Fixation:
-
After the incubation period, gently add 25 µL of cold 50% TCA to each well (final concentration of 10%) without aspirating the medium.
-
Incubate the plates at 4°C for 1 hour.
-
-
Staining:
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of 10 mM Tris base solution to each well.
-
Place the plates on a shaker for 5-10 minutes to solubilize the protein-bound dye.
-
Read the absorbance at 515 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope).
-
Clonogenic Survival Assay Protocol
This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
Crystal violet staining solution (0.5% w/v in 25% methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into 6-well plates at a low density (e.g., 200-1000 cells/well) in 2 mL of complete medium. The optimal seeding density should be determined empirically for each cell line to yield 50-150 colonies per control well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Replace the medium in the wells with 2 mL of the this compound dilutions or vehicle control.
-
Incubate for a period that allows for at least one cell doubling (e.g., 24-48 hours).
-
-
Colony Formation:
-
After treatment, remove the this compound-containing medium, wash the cells once with PBS, and add 4 mL of fresh complete medium.
-
Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells.
-
-
Staining:
-
Aspirate the medium and gently wash the wells twice with PBS.
-
Fix the colonies by adding 1 mL of the crystal violet staining solution to each well and incubating for 20-30 minutes at room temperature.
-
Gently wash the plates with tap water to remove excess stain and allow them to air dry.
-
-
Colony Counting:
-
Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment.
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE of control)
-
-
-
Data Analysis:
-
Plot the surviving fraction against the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that reduces the surviving fraction to 50%.
-
References
Application Notes and Protocols for Clonogenic and Sulforhodamine B (SRB) Assays in the Evaluation of VR23
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for two fundamental in vitro assays in cancer research: the clonogenic assay and the sulforhodamine B (SRB) assay. These methods are essential for evaluating the cytotoxic and anti-proliferative effects of novel compounds like VR23, a promising anti-inflammatory and potential anti-cancer agent.[1]
Clonogenic Assay: Assessing Long-Term Survival
The clonogenic assay is the gold standard for determining the long-term reproductive viability of cells after exposure to cytotoxic agents.[2][3][4][5] It assesses the ability of a single cell to undergo enough divisions to form a colony of at least 50 cells.[3] This assay is particularly valuable for evaluating the efficacy of anti-cancer therapies, including compounds like this compound.
Experimental Protocol
1. Cell Preparation:
-
Culture the chosen cancer cell line under standard conditions (e.g., 37°C, 5% CO2) in the appropriate cell culture medium supplemented with fetal bovine serum (FBS).[2][3]
-
Harvest sub-confluent cells by washing with phosphate-buffered saline (PBS) and treating with a trypsin-EDTA solution to create a single-cell suspension.[3][4]
-
Neutralize the trypsin with a medium containing FBS and centrifuge the cell suspension to pellet the cells.[4]
-
Resuspend the cell pellet in a fresh medium and determine the viable cell count using a hemocytometer or an automated cell counter.[3]
2. Assay Setup:
-
Two primary approaches can be used: plating cells before or after treatment with this compound.[2][5]
-
Plating Before Treatment: Seed a predetermined number of cells into 6-well plates or petri dishes. Allow the cells to attach for several hours before adding various concentrations of this compound.[2]
-
Plating After Treatment: Treat cells in suspension with this compound for a specified duration. After treatment, wash the cells to remove the compound, and then plate the desired number of cells into 6-well plates.[2]
-
-
The number of cells to be plated will depend on the cell type and the expected toxicity of this compound, aiming for approximately 50-100 colonies per plate in the control group.
3. Incubation:
-
Incubate the plates for 1-3 weeks, depending on the doubling time of the cell line, to allow for colony formation.[4][5]
4. Fixation and Staining:
-
Once colonies in the control plates are visible (at least 50 cells per colony), remove the medium and gently wash the plates with PBS.[2][6]
-
Fix the colonies by adding a fixation solution (e.g., 10% neutral buffered formalin or a methanol/acetic acid mixture) and incubating for 5-15 minutes at room temperature.[2][4]
-
Remove the fixation solution and stain the colonies with a 0.5% crystal violet solution for approximately 2 hours.[2][6]
-
Carefully wash the plates with water to remove excess stain and allow them to air dry.[2]
5. Colony Counting and Data Analysis:
-
Count the number of colonies (containing ≥50 cells) in each plate.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (Number of colonies formed after treatment) / (Number of cells seeded x (PE / 100))
-
Data Presentation
| This compound Concentration (µM) | Number of Cells Seeded | Plating Efficiency (%) | Number of Colonies (Mean ± SD) | Surviving Fraction |
| 0 (Control) | 200 | 85 | 170 ± 8 | 1.00 |
| 1 | 400 | 85 | 136 ± 12 | 0.80 |
| 5 | 800 | 85 | 68 ± 9 | 0.40 |
| 10 | 1600 | 85 | 17 ± 5 | 0.10 |
Experimental Workflow
Caption: Workflow of the clonogenic assay.
Sulforhodamine B (SRB) Assay: Quantifying Cell Proliferation
The SRB assay is a colorimetric method used to determine cell density by measuring the total cellular protein content.[7][8][9] It is a reliable and sensitive method for assessing cytotoxicity and cell proliferation in a high-throughput format, making it suitable for screening the effects of compounds like this compound.[8][9][10]
Experimental Protocol
1. Cell Plating:
-
Prepare a single-cell suspension as described for the clonogenic assay.
-
Seed cells into 96-well plates at an appropriate density (e.g., 1,000-20,000 cells per well) and incubate for 24 hours to allow for attachment.
2. Compound Treatment:
-
Treat the cells with a range of concentrations of this compound and a vehicle control.
-
Incubate for a predetermined period (e.g., 48-72 hours).
3. Cell Fixation:
-
After incubation, gently remove the medium.
-
Fix the cells by adding 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[8][11][12]
4. Washing:
-
Wash the plates five times with slow-running tap water or 1% acetic acid to remove the TCA and unbound components.[8][11]
-
Allow the plates to air dry completely.[8]
5. Staining:
-
Add 50-100 µL of 0.057% or 0.4% (w/v) SRB solution in 1% acetic acid to each well.[8][12]
-
Incubate at room temperature for 30 minutes.[8]
6. Washing:
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[8][12]
-
Allow the plates to air dry.
7. Solubilization and Absorbance Measurement:
-
Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[8][12]
-
Place the plates on a shaker for 5-10 minutes to ensure complete solubilization.[9]
-
Measure the absorbance (optical density, OD) at approximately 510-540 nm using a microplate reader.[7][8]
8. Data Analysis:
-
The percentage of cell growth inhibition is calculated as follows:
-
% Growth Inhibition = (1 - (OD of treated cells / OD of control cells)) x 100%
-
Data Presentation
| This compound Concentration (µM) | Mean Absorbance (540 nm) ± SD | % Growth Inhibition |
| 0 (Control) | 1.25 ± 0.08 | 0 |
| 0.1 | 1.18 ± 0.06 | 5.6 |
| 1 | 0.95 ± 0.05 | 24.0 |
| 10 | 0.50 ± 0.04 | 60.0 |
| 50 | 0.22 ± 0.03 | 82.4 |
| 100 | 0.15 ± 0.02 | 88.0 |
Experimental Workflow
Caption: Workflow of the Sulforhodamine B (SRB) assay.
References
- 1. Unraveling the potential for the novel agent, this compound, and its use as an anti-inflammatory for both acute and chronic inflammatory conditions [laurentian.scholaris.ca]
- 2. Clonogenic Assay [bio-protocol.org]
- 3. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 4. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Clonogenic Assay [en.bio-protocol.org]
- 7. scribd.com [scribd.com]
- 8. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labunlimited.co.uk [labunlimited.co.uk]
- 11. labprep.video [labprep.video]
- 12. SRB assay for measuring target cell killing [protocols.io]
Application Notes and Protocols: Immunofluorescence Staining for Centrosome Amplification Following VR23 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
VR23 is a novel quinoline-sulfonyl hybrid proteasome inhibitor that has demonstrated selective cytotoxicity against cancer cells.[1][2][3] A key mechanism of action for this compound is the induction of abnormal centrosome amplification, which leads to mitotic catastrophe and apoptosis in malignant cells.[1][2][4] This document provides detailed application notes and protocols for the immunofluorescence-based detection and quantification of centrosome amplification in cancer cells following treatment with this compound.
Mechanism of Action of this compound
This compound primarily targets the β2 subunit of the 20S proteasome, inhibiting its trypsin-like, chymotrypsin-like, and caspase-like activities.[2] This inhibition leads to the accumulation of ubiquitinated proteins, including Cyclin E. The accumulation of Cyclin E at the centrosomes is a key event that drives abnormal centrosome amplification.[1][2] This targeted disruption of proteasome function and subsequent induction of centrosome amplification makes this compound a promising candidate for cancer therapy, particularly in combination with other chemotherapeutic agents.[1][2][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound, providing a clear comparison of its effects on cancer versus non-cancerous cells and its efficacy in combination with other drugs.
Table 1: In Vitro Cytotoxicity of this compound in Cancer and Non-Cancerous Cell Lines [1]
| Cell Line | Cell Type | IC50 of this compound (µM) |
| MDA-MB-231 | Breast Cancer | 1.5 |
| MDA-MB-468 | Breast Cancer | 2.5 |
| MCF7 | Breast Cancer | 5.0 |
| 184B5 | Non-cancerous Breast | 13.0 |
| MCF10A | Non-cancerous Breast | >20.0 |
Table 2: Synergistic Effects of this compound with Bortezomib in Multiple Myeloma Cell Lines [3]
| Cell Line | Treatment | Cell Growth Rate (%) |
| RPMI-8226 (Bortezomib-naïve) | This compound | 79.3 |
| Bortezomib | 12.5 | |
| This compound + Bortezomib | 1.6 | |
| RPMI-8226 (Bortezomib-resistant) | This compound | 47.0 |
| Bortezomib | 109.7 | |
| This compound + Bortezomib | -8.6 |
Experimental Protocols
Immunofluorescence Staining for Centrosome Amplification
This protocol details the steps for visualizing and quantifying centrosome amplification in mammalian cells treated with this compound.
Materials:
-
This compound compound
-
Cell culture medium and supplements
-
Glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde in PBS or ice-cold methanol
-
Permeabilization solution: 0.1% Triton X-100 in PBS
-
Blocking buffer: 5% bovine serum albumin (BSA) in PBS with 0.05% Tween-20
-
Primary antibodies:
-
Rabbit anti-γ-tubulin (for centrosomes)
-
Mouse anti-α-tubulin (for microtubules)
-
-
Secondary antibodies:
-
Goat anti-rabbit IgG, Alexa Fluor 488
-
Goat anti-mouse IgG, Alexa Fluor 568
-
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of fixation.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24-48 hours).
-
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with either 4% paraformaldehyde in PBS for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (e.g., anti-γ-tubulin and anti-α-tubulin) in blocking buffer according to the manufacturer's recommendations.
-
Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibodies in blocking buffer. Protect from light.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature in the dark.
-
-
Nuclear Staining:
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells and mount them on glass slides using an antifade mounting medium.
-
Seal the edges of the coverslips with nail polish to prevent drying.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for DAPI, Alexa Fluor 488, and Alexa Fluor 568.
-
Acquire images, preferably as z-stacks, to accurately count the number of centrosomes per cell.
-
Quantify the percentage of cells with more than two centrosomes (centrosome amplification) in the this compound-treated and control groups. A cell with >2 γ-tubulin dots is considered to have centrosome amplification.
-
Visualizations
Signaling Pathway of this compound-Induced Centrosome Amplification
References
Application Notes and Protocols: Western Blot Analysis of Ubiquitinated Proteins Following VR23 Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitination is a critical post-translational modification that governs a vast array of cellular processes, including protein degradation, signal transduction, DNA repair, and trafficking.[1][2][3] The covalent attachment of ubiquitin, a small 76-amino acid protein, to target substrates is a highly regulated process mediated by a cascade of enzymes: ubiquitin-activating enzymes (E1s), ubiquitin-conjugating enzymes (E2s), and ubiquitin ligases (E3s).[1][2][4] Dysregulation of the ubiquitination pathway is implicated in numerous diseases, including cancer and neurodegenerative disorders, making it a prime target for therapeutic intervention.[]
These application notes provide a comprehensive framework for investigating the effects of a novel compound, VR23, on protein ubiquitination using Western blot analysis. The protocols and methodologies detailed herein are designed to guide researchers in determining if this compound modulates the ubiquitination status of specific proteins of interest or the global ubiquitin landscape within a cellular context.
Principle of the Assay
Western blotting, or immunoblotting, is a widely used technique to detect specific proteins in a sample.[6][7] This method involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.[7] For the analysis of ubiquitinated proteins, antibodies that recognize ubiquitin itself or specific polyubiquitin chain linkages (e.g., K48, K63) are employed. This allows for the visualization of higher molecular weight bands or smears corresponding to the ubiquitinated forms of a target protein.
Featured Application: Monitoring this compound-Induced Changes in Protein Ubiquitination
This protocol is optimized for assessing the impact of this compound on the ubiquitination of a specific protein of interest.
Experimental Workflow
Caption: Workflow for Western Blot Analysis of Protein Ubiquitination.
Detailed Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cell line in appropriate culture dishes at a density that will ensure they are in the logarithmic growth phase and have not reached confluency at the time of harvesting.
-
This compound Treatment: The following day, treat the cells with various concentrations of this compound. A vehicle control (e.g., DMSO) should be included. It is also recommended to include a positive control, such as a known proteasome inhibitor (e.g., MG132), to induce the accumulation of ubiquitinated proteins.
-
Incubation: Incubate the cells for the desired time points. Time-course experiments are recommended to determine the optimal duration of this compound exposure.
II. Lysis and Protein Quantification
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail, a phosphatase inhibitor cocktail, and a deubiquitinase (DUB) inhibitor such as N-ethylmaleimide (NEM) to preserve the ubiquitination status of proteins.
-
-
Homogenization: Scrape the cells and transfer the lysate to a microcentrifuge tube. For enhanced lysis, sonication or passage through a fine-gauge needle may be necessary.[6]
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
III. SDS-PAGE and Western Blotting
-
Sample Preparation for Electrophoresis:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and heat at 95-100°C for 5-10 minutes to denature the proteins.[8]
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (typically 20-40 µg) into the wells of a polyacrylamide gel (SDS-PAGE).[9] The percentage of the gel may need to be optimized to resolve the higher molecular weight ubiquitinated protein species.
-
Include a pre-stained protein ladder to monitor protein migration and transfer efficiency.[9]
-
Run the gel in SDS running buffer until the dye front reaches the bottom of the gel.[9]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[7]
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Primary Antibody: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. To detect ubiquitinated forms of a specific protein, use an antibody targeting that protein. To assess global ubiquitination, use an anti-ubiquitin antibody.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[8]
-
Secondary Antibody: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[8]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent and capture the chemiluminescent signal using an imaging system or X-ray film.[6]
-
Data Presentation and Analysis
Quantitative analysis of Western blots should be performed using densitometry software. The intensity of the bands corresponding to the ubiquitinated protein (or the ubiquitin smear) should be normalized to a loading control (e.g., β-actin, GAPDH) to account for variations in protein loading.
Table 1: Densitometric Analysis of Ubiquitinated Protein X Following this compound Treatment
| Treatment Group | Concentration (µM) | Normalized Ub-Protein X Intensity (Arbitrary Units) | Fold Change vs. Vehicle |
| Vehicle Control | 0 | 1.00 | 1.0 |
| This compound | 1 | 1.52 | 1.52 |
| This compound | 5 | 2.78 | 2.78 |
| This compound | 10 | 4.15 | 4.15 |
| Positive Control (MG132) | 10 | 5.50 | 5.50 |
Signaling Pathway Visualization
The ubiquitination process is a multi-step enzymatic cascade. Understanding this pathway is crucial for interpreting the effects of this compound.
Caption: The Ubiquitin-Proteasome System Pathway.
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Optimize antibody dilutions. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Weak or No Signal | Inefficient protein transfer | Confirm transfer with Ponceau S staining. |
| Inactive antibody | Use a fresh antibody aliquot or a new antibody. | |
| Insufficient protein load | Increase the amount of protein loaded onto the gel. | |
| Degradation of ubiquitinated proteins | Ensure DUB and proteasome inhibitors are fresh and used at the correct concentration. | |
| Smeared Bands | Protein degradation | Keep samples on ice and use fresh protease inhibitors. |
| High concentration of ubiquitinated proteins | Reduce the amount of protein loaded or the exposure time. |
Conclusion
The protocols and guidelines presented here offer a robust starting point for investigating the impact of the novel compound this compound on protein ubiquitination. By carefully optimizing experimental conditions and employing the appropriate controls, researchers can obtain reliable and reproducible data to elucidate the mechanism of action of this compound and its potential as a therapeutic agent targeting the ubiquitin-proteasome system.
References
- 1. Ubiquitination | Signaling Pathways | TargetMol [targetmol.com]
- 2. Biochemistry, Ubiquitination - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Ubiquitin signaling and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Western Blot Video Protocol | Proteintech Group [ptglab.com]
- 8. youtube.com [youtube.com]
- 9. google.com [google.com]
Application Notes and Protocols for Assessing Apoptosis Induced by VR23
For Researchers, Scientists, and Drug Development Professionals
Introduction
VR23 is a novel, structurally distinct proteasome inhibitor that has demonstrated potent anticancer properties by selectively inducing apoptosis in cancer cells with minimal effects on noncancerous cells[1][2][3]. As a promising therapeutic agent, it is crucial for researchers to have access to detailed methodologies for assessing its apoptotic effects. This compound primarily targets the β2 subunit of the 20S proteasome, leading to the accumulation of ubiquitinated proteins, such as cyclin E. This accumulation results in abnormal centrosome amplification and triggers apoptotic cell death through the p38 MAPK signaling pathway[1][2][4].
These application notes provide a comprehensive guide to the techniques used to assess apoptosis induced by this compound. This document includes detailed protocols for key assays, guidelines for data presentation, and visual representations of the associated signaling pathways and experimental workflows.
Data Presentation
Effective data presentation is crucial for the clear communication of experimental results. When quantifying this compound-induced apoptosis, it is recommended to summarize the data in tabular format to facilitate easy comparison between different treatment conditions.
Table 1: Quantification of Apoptosis by Annexin V/PI Staining
This table presents example data from a flow cytometry experiment using Annexin V and Propidium Iodide (PI) staining to quantify the percentage of apoptotic and necrotic cells following treatment with this compound for 48 hours.
| This compound Concentration (µM) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |
| 1 | 80.4 ± 3.5 | 12.8 ± 1.9 | 5.3 ± 1.1 | 1.5 ± 0.4 |
| 5 | 45.7 ± 4.2 | 35.1 ± 3.7 | 15.6 ± 2.3 | 3.6 ± 0.9 |
| 10 | 15.3 ± 2.8 | 55.9 ± 5.1 | 25.4 ± 3.4 | 3.4 ± 0.7 |
Data are represented as mean ± standard deviation from three independent experiments. This is example data and should be adapted based on experimental results.
Table 2: Caspase-3 Activity Assay
This table shows example data for the relative caspase-3 activity in cells treated with this compound for 24 hours, as measured by a colorimetric or fluorometric assay.
| This compound Concentration (µM) | Fold Increase in Caspase-3 Activity (vs. Control) |
| 0 (Control) | 1.0 |
| 1 | 2.8 ± 0.4 |
| 5 | 8.5 ± 1.2 |
| 10 | 15.2 ± 2.1 |
Data are represented as mean ± standard deviation from three independent experiments. This is example data and should be adapted based on experimental results.
Table 3: Western Blot Densitometry Analysis
This table provides an example of the quantification of changes in the expression levels of key apoptosis-related proteins after 24 hours of treatment with this compound.
| Protein | This compound Concentration (µM) | Relative Protein Expression (Normalized to Loading Control) |
| Anti-apoptotic | ||
| Bcl-2 | 0 | 1.0 |
| 5 | 0.4 ± 0.1 | |
| 10 | 0.2 ± 0.05 | |
| Pro-apoptotic | ||
| Bax | 0 | 1.0 |
| 5 | 2.1 ± 0.3 | |
| 10 | 3.5 ± 0.5 | |
| Executioner Caspase | ||
| Cleaved Caspase-3 | 0 | 1.0 |
| 5 | 5.8 ± 0.9 | |
| 10 | 12.3 ± 1.8 |
Data are represented as mean ± standard deviation from three independent experiments. This is example data and should be adapted based on experimental results.
Experimental Protocols
Detailed and reproducible protocols are essential for accurately assessing the apoptotic effects of this compound. The following are step-by-step methodologies for the key experiments.
Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol details the detection of early and late-stage apoptosis through the externalization of phosphatidylserine (PS) and loss of membrane integrity.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Cell line of interest (e.g., multiple myeloma or breast cancer cell lines)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting:
-
For adherent cells, gently aspirate the medium and wash the cells once with cold PBS.
-
Trypsinize the cells and collect them in a centrifuge tube.
-
For suspension cells, directly collect the cells by centrifugation.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use appropriate controls (unstained cells, Annexin V-FITC only, and PI only) for setting up compensation and gates.
-
Protocol 2: Caspase-3 Activity Assay (Colorimetric or Fluorometric)
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
This compound stock solution
-
Cell line of interest
-
Complete cell culture medium
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric)
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described in Protocol 1.
-
Cell Lysis:
-
After treatment, centrifuge the plate (if suspension cells) or aspirate the medium (if adherent cells).
-
Add 50-100 µL of chilled cell lysis buffer to each well.
-
Incubate on ice for 10 minutes.
-
-
Assay Reaction:
-
Transfer the cell lysates to a new 96-well plate.
-
Prepare a reaction mixture containing assay buffer and the caspase-3 substrate according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the cell lysate.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths (e.g., 400/505 nm for DEVD-AFC) using a microplate reader.
-
-
Data Analysis: Calculate the fold increase in caspase-3 activity relative to the untreated control after subtracting the background reading.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol allows for the detection and quantification of changes in the expression of key proteins involved in the apoptotic pathway, such as Bcl-2 family members and caspases.
Materials:
-
This compound stock solution
-
Cell line of interest
-
Complete cell culture medium
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-p38, anti-phospho-p38, anti-cyclin E, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described in Protocol 1.
-
Protein Extraction:
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer containing inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Mandatory Visualizations
Diagrams are provided to visualize the signaling pathways and experimental workflows associated with this compound-induced apoptosis.
Caption: this compound-induced apoptotic signaling pathway.
Caption: Experimental workflow for apoptosis assessment.
References
- 1. Bax degradation by the ubiquitin/proteasome-dependent pathway: Involvement in tumor survival and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis induced by proteasome inhibition in cancer cells: predominant role of the p53/PUMA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abcam.com [abcam.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
VR23 Technical Support Center: Troubleshooting Solubility for In Vitro Assays
Welcome to the VR23 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro assays, with a special focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of the proteasome.[1][2] Its primary molecular target is the β2 subunit of the 20S proteasome.[2][3] By inhibiting the proteasome, this compound disrupts the degradation of ubiquitinated proteins, leading to an accumulation of key cellular regulators. A notable consequence in cancer cells is the accumulation of ubiquitinated cyclin E, which triggers an abnormal centrosome amplification cycle, ultimately leading to apoptosis (programmed cell death).[2][3] this compound has demonstrated selective cytotoxicity against cancer cells with minimal effects on non-cancerous cells.[2][3]
Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous cell culture medium. What could be the cause?
Precipitation of hydrophobic compounds like this compound upon dilution into aqueous solutions is a common issue. This "fall-out" is often due to the compound's low solubility in water-based media. The organic solvent (typically DMSO) used to dissolve the compound in the stock solution is miscible with the aqueous medium, but the compound itself is not, causing it to precipitate out as the solvent disperses. Other factors that can contribute to precipitation in cell culture media include temperature shifts (e.g., adding a cold stock solution to warm media) and pH instability of the media.
Q3: My cells are showing signs of toxicity even at low concentrations of this compound. Could the solvent be the issue?
Yes, the solvent used to dissolve this compound can cause cellular toxicity, which can sometimes be mistaken for the effect of the compound itself. Dimethyl sulfoxide (DMSO) is the most common solvent for this compound, but it can be toxic to cells, especially at higher concentrations. It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, and ideally at or below 0.1%. Always include a vehicle control (media with the same final concentration of DMSO as your experimental wells) in your assays to distinguish between the effects of the compound and the solvent.
Troubleshooting Guides
Guide 1: Preparing this compound Stock and Working Solutions
This guide provides a step-by-step protocol for preparing this compound solutions to minimize solubility issues.
Experimental Protocol: Preparation of this compound Stock Solution
-
Weighing the Compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 10-15 minutes.
-
Gentle warming can also aid dissolution. Place the tube in a 37°C water bath for 10-20 minutes, with intermittent vortexing. Caution: Avoid excessive heat, as it may degrade the compound.
-
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (weeks to months) or -80°C for long-term storage (months to years).
Experimental Protocol: Preparing this compound Working Solutions in Cell Culture Media
-
Pre-warm Media: Pre-warm your cell culture medium to 37°C before adding the this compound stock solution.
-
Serial Dilution: It is highly recommended to perform serial dilutions of your DMSO stock solution in pre-warmed media rather than adding a very small volume of highly concentrated stock directly to your final culture volume. This gradual dilution helps to prevent localized high concentrations of this compound that can lead to precipitation.
-
Rapid Mixing: When adding the this compound stock or a diluted solution to the cell culture medium, gently vortex or pipette the medium to ensure rapid and thorough mixing. This helps to quickly disperse the compound and reduce the likelihood of precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture wells is below 0.5% (v/v) to minimize solvent-induced toxicity.
Guide 2: What to Do If this compound Precipitates
If you observe precipitation after preparing your working solutions, consider the following troubleshooting steps:
-
Sonication: Briefly sonicate the diluted solution in a water bath to help redissolve the precipitate.
-
Increase Solvent Concentration: If your experimental system can tolerate it, slightly increasing the final DMSO concentration (while staying within non-toxic limits) may help to keep this compound in solution.
-
Use of a Co-Solvent: For some applications, a co-solvent like PEG 400 (polyethylene glycol 400) can be used in combination with DMSO. Prepare a mixed stock solution and then dilute it into your aqueous medium. Be sure to test the toxicity of the co-solvent on your cells.
-
Serum in Media: The presence of serum in cell culture media can sometimes help to solubilize hydrophobic compounds. If you are using serum-free media, consider whether adding a small percentage of serum is compatible with your experimental design.
Quantitative Data Summary
The solubility of this compound can vary depending on the solvent and experimental conditions. The following table summarizes available solubility data.
| Solvent | Concentration | Notes |
| DMSO | 0.5 mg/mL | |
| DMSO | 20 mg/mL | Clear solution reported. |
| DMSO | 31 mg/mL | Warming in a 50°C water bath may be required. |
| DMSO | ≥45.55 mg/mL | |
| DMF | 2 mg/mL | |
| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL | |
| Water | 5 mg/mL | Warming in a 50°C water bath may be required. |
| Ethanol | Insoluble |
Data compiled from multiple sources. Please note that batch-to-batch variations may result in slight differences in solubility.
Visualizing the Mechanism of Action
To aid in understanding the cellular effects of this compound, the following diagrams illustrate its mechanism of action and a general workflow for addressing solubility issues.
References
Technical Support Center: Investigating Potential Off-Target Effects of VR23
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the potential off-target effects of the hypothetical small molecule inhibitor, VR23. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
I. Biochemical Assays for Off-Target Identification
Kinase Profiling
Q1: What is the primary purpose of a kinase profiling assay in off-target screening?
A kinase profiling assay is a systematic screening of a compound against a large panel of purified kinases to identify unintended interactions. This biochemical assay is crucial for determining the selectivity of a kinase inhibitor like this compound and identifying potential off-target kinases that could lead to undesired biological effects.
Q2: How do I interpret the results of my kinase profiling experiment?
The results are typically presented as the percent inhibition of kinase activity at a specific concentration of the test compound. A high percentage of inhibition for a kinase other than the intended target suggests a potential off-target interaction. These initial hits should be validated with dose-response studies to determine the potency (e.g., IC50) of the interaction.
Data Presentation: Interpreting Kinase Profiling Data
| Parameter | Description | Interpretation for Off-Target Effect |
| Percent Inhibition (%) | The percentage by which the kinase activity is reduced by this compound at a single concentration. | A high % inhibition (>50%) for a non-target kinase indicates a potential off-target hit. |
| IC50 (nM or µM) | The concentration of this compound required to inhibit 50% of the kinase's activity. | A low IC50 value for a non-target kinase suggests a potent off-target interaction that warrants further investigation. |
| Selectivity Score | A quantitative measure of how selectively a compound binds to its intended target compared to other kinases. | A low selectivity score indicates that this compound interacts with multiple kinases and may have a higher likelihood of off-target effects. |
Q3: I am seeing inconsistent results in my kinase profiling assay. What are the common causes and solutions?
Inconsistent results can arise from several factors. Ensure that the this compound compound is fully solubilized in the assay buffer, as precipitation can lead to variable concentrations. It is also important to verify the stability of the compound under the assay conditions. Additionally, using a fresh batch of ATP and ensuring consistent incubation times and temperatures are critical for reproducibility.
Experimental Protocol: Radiometric Kinase Assay
-
Prepare Kinase Reaction Buffer: Typically contains a buffer (e.g., Tris-HCl), MgCl2, and a protein stabilizer (e.g., BSA).
-
Prepare Kinase Dilutions: Dilute the kinases in the panel to their optimal concentrations in the reaction buffer.
-
Prepare this compound Dilutions: Create a serial dilution of this compound in the reaction buffer. Include a vehicle control (e.g., DMSO).
-
Add Components to Assay Plate: To each well of a 96-well plate, add the kinase, the peptide or protein substrate, and this compound or vehicle.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of cold ATP and radiolabeled ATP (e.g., [γ-32P]ATP).
-
Incubate: Incubate the plate at the optimal temperature (usually 30°C) for a specific time, ensuring the reaction is in the linear range.
-
Stop Reaction and Capture Substrate: Stop the reaction and spot the reaction mixture onto a phosphocellulose membrane. The phosphorylated substrate will bind to the membrane.
-
Wash: Wash the membrane extensively to remove unincorporated [γ-32P]ATP.
-
Quantify: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Analyze Data: Calculate the percent inhibition for each kinase at the tested this compound concentration.
II. Cell-Based Assays for Target Engagement and Phenotypic Effects
Cellular Thermal Shift Assay (CETSA®)
Q1: How can CETSA® help in identifying off-target effects of this compound?
CETSA® assesses the binding of a compound to its target protein in a cellular environment by measuring changes in the protein's thermal stability.[1] If this compound binds to an unintended protein, it will likely alter the thermal stability of that off-target protein, which can be detected by techniques like Western blotting or mass spectrometry.[1]
Q2: My CETSA® results show a thermal shift for an unexpected protein. What should I do next?
A thermal shift for an unexpected protein is a strong indication of an off-target interaction. The next step is to validate this finding. This can be done by performing a dose-response CETSA® to confirm that the thermal shift is dependent on the concentration of this compound. Subsequently, you should try to identify the protein using mass spectrometry and then confirm the interaction with orthogonal assays, such as co-immunoprecipitation or functional assays if the protein's activity is known.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)
Caption: CETSA® experimental workflow for assessing target engagement.
Cell Viability, Cytotoxicity, and Apoptosis Assays
Q1: My compound this compound is showing unexpected cytotoxicity in cell-based assays. How can I determine if this is an off-target effect?
Unexpected cytotoxicity can be a result of off-target effects. To investigate this, you can perform the cytotoxicity assay in a cell line that does not express the intended target of this compound. If the cytotoxicity persists, it is likely due to an off-target effect. Further investigation using the assays described in this guide can help identify the responsible off-target protein(s).
Q2: What is the difference between a cell viability, cytotoxicity, and apoptosis assay?
-
Cell Viability Assays (e.g., MTT): Measure the metabolic activity of a cell population, which is generally proportional to the number of viable cells.[2][3][4][5][6]
-
Cytotoxicity Assays (e.g., LDH): Measure the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, indicating cell death.[7][8][9]
-
Apoptosis Assays (e.g., Annexin V/PI staining): Specifically detect markers of programmed cell death (apoptosis), such as the externalization of phosphatidylserine (Annexin V) and loss of membrane integrity (Propidium Iodide).[10][11][12]
Data Presentation: Interpreting Cell Health Assays
| Assay | Parameter Measured | Indication of Potential Off-Target Effect |
| MTT | Absorbance (OD) | A significant decrease in OD in this compound-treated cells compared to control suggests reduced cell viability. |
| LDH | Absorbance (OD) | A significant increase in OD in the supernatant of this compound-treated cells indicates cytotoxicity. |
| Annexin V/PI | % of Apoptotic Cells | An increase in the percentage of Annexin V-positive and/or PI-positive cells suggests this compound induces apoptosis or necrosis. |
Q3: I am observing high background in my Annexin V/PI flow cytometry assay. What could be the cause?
High background can be caused by several factors, including mechanical stress during cell harvesting, which can damage cell membranes and lead to non-specific PI staining.[10] Ensure gentle handling of cells. Another common issue is using a buffer containing EDTA, as Annexin V binding is calcium-dependent.[10] Always use the recommended binding buffer.
Experimental Protocol: MTT Cell Viability Assay
-
Seed Cells: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat Cells: Treat the cells with a range of this compound concentrations. Include a vehicle control. Incubate for the desired time (e.g., 24, 48, 72 hours).
-
Add MTT Reagent: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[3]
-
Solubilize Formazan: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[3]
-
Measure Absorbance: Read the absorbance at a wavelength between 500 and 600 nm using a microplate reader.[2]
-
Analyze Data: Calculate the percentage of cell viability relative to the vehicle-treated control.
Experimental Protocol: LDH Cytotoxicity Assay
-
Seed and Treat Cells: Follow steps 1 and 2 of the MTT assay protocol.
-
Collect Supernatant: Carefully collect the cell culture supernatant from each well.
-
Prepare Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Incubate: Add the reaction mixture to the supernatant in a new 96-well plate and incubate at room temperature, protected from light.
-
Measure Absorbance: Read the absorbance at the recommended wavelength (usually around 490 nm).[8]
-
Analyze Data: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer).
Experimental Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Seed and Treat Cells: Culture and treat cells with this compound as desired.
-
Harvest Cells: Collect both adherent and floating cells.
-
Wash Cells: Wash the cells with cold PBS.
-
Resuspend in Binding Buffer: Resuspend the cells in Annexin V binding buffer.
-
Stain with Annexin V and PI: Add fluorochrome-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate: Incubate the cells in the dark at room temperature for 15 minutes.[10]
-
Analyze by Flow Cytometry: Analyze the stained cells on a flow cytometer.
High-Content Imaging (HCI)
Q1: How can High-Content Imaging help identify off-target effects?
High-Content Imaging (HCI) combines automated microscopy with quantitative image analysis to simultaneously measure multiple cellular parameters (e.g., morphology, protein localization, organelle health).[13][14][15] By analyzing a wide range of cellular features, HCI can reveal unexpected phenotypic changes induced by this compound that may be indicative of off-target activities.[16][17]
Q2: What are some key parameters to analyze in an HCI screen for off-target effects?
Key parameters include changes in nuclear size and shape, mitochondrial membrane potential, cytoskeletal organization, and the subcellular localization of specific proteins. Comparing the phenotypic "fingerprint" of this compound to a library of compounds with known mechanisms of action can also help to hypothesize potential off-target pathways.
III. Signaling Pathway Analysis
Q1: this compound is a kinase inhibitor. Which signaling pathways are commonly affected by off-target kinase inhibitor activity?
Commonly affected pathways include the MAPK, PI3K/Akt, and NF-κB signaling cascades, as they are regulated by a multitude of kinases.[18][19][20][21][22][23] Off-target inhibition of kinases within these pathways can lead to unintended effects on cell proliferation, survival, and inflammation.
Signaling Pathway: PI3K/Akt Pathway
Caption: PI3K/Akt signaling pathway with potential off-target inhibition by this compound.
Q2: How can I investigate if this compound is affecting a specific signaling pathway?
You can use Western blotting to analyze the phosphorylation status of key proteins within the pathway. For example, to investigate the PI3K/Akt pathway, you would probe for phosphorylated Akt (p-Akt) and total Akt. A decrease in the p-Akt/total Akt ratio in response to this compound treatment would suggest inhibition of the pathway.
This technical support center provides a foundational guide for investigating the potential off-target effects of this compound. For more specific issues, please consult relevant literature or contact a technical support specialist.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. bosterbio.com [bosterbio.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 13. High Content Imagers [prima-sci.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. mdpi.com [mdpi.com]
- 19. dovepress.com [dovepress.com]
- 20. The adenovirus E4orf1 protein initiates a feedback loop involving insulin and growth factor receptors, AKT, and NF-κB, leading to abnormal DNA content in infected cells | PLOS Pathogens [journals.plos.org]
- 21. mdpi.com [mdpi.com]
- 22. m.youtube.com [m.youtube.com]
- 23. BridgeBio Oncology Shows BBO-10203 Blocks RAS:PI3Kα in Models | BBOT Stock News [stocktitan.net]
Proteasome Inhibitor Experiments: Technical Support Center
Welcome to the Technical Support Center for proteasome inhibitor experiments. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered when working with proteasome inhibitors.
Quick Links
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Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your proteasome inhibitor experiments.
Issue 1: Suboptimal or No Inhibition of Proteasome Activity
Question: I've treated my cells with a proteasome inhibitor, but I'm not seeing the expected downstream effects (e.g., accumulation of ubiquitinated proteins, cell death). How can I troubleshoot this?
Answer:
Several factors could contribute to a lack of proteasome inhibition. Follow this workflow to identify the potential cause:
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Verify Inhibitor Potency and Handling:
-
Solubility: Ensure your proteasome inhibitor is fully dissolved. Poor solubility is a common issue. See the detailed protocol for solubilizing proteasome inhibitors.
-
Storage and Stability: Check that the inhibitor has been stored correctly (e.g., at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles, which can degrade the compound.
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Concentration: Perform a dose-response experiment to determine the optimal concentration for your cell line. The effective concentration can vary significantly between cell types.[1]
-
-
Optimize Treatment Conditions:
-
Treatment Duration: A short incubation time may not be sufficient to observe downstream effects. Conversely, prolonged exposure to some inhibitors, like MG-132, can be toxic and may lead to a decrease in total protein, confounding results.[2] Consider a time-course experiment (e.g., 2, 4, 6, 12, 24 hours).
-
Cellular Uptake: While most common proteasome inhibitors are cell-permeable, issues with uptake can occur in certain cell lines.
-
-
Directly Measure Proteasome Activity:
-
Use a fluorometric proteasome activity assay to directly measure the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in cell lysates. This will confirm whether the inhibitor is functionally blocking the proteasome. See the detailed protocol for the Proteasome Activity Assay.
-
-
Investigate Potential Resistance:
-
Cells can develop resistance to proteasome inhibitors.[3] This can be due to mutations in the proteasome subunits (e.g., PSMB5) or the upregulation of proteasome synthesis.[4] If you suspect resistance, consider sequencing the relevant proteasome subunit genes or using a different class of proteasome inhibitor.
-
Issue 2: Off-Target Effects and Cellular Toxicity
Question: I'm observing unexpected cellular effects or high levels of cell death that don't seem to be related to proteasome inhibition. What could be the cause?
Answer:
Off-target effects are a known challenge with some proteasome inhibitors. Here's how to address this:
-
Use a More Specific Inhibitor: Some inhibitors have known off-target activities. For example, MG-132 can also inhibit other proteases like calpains and cathepsins at higher concentrations.[4] Bortezomib has been shown to inhibit serine proteases such as cathepsin G.[5] Consider using a more specific inhibitor like epoxomicin or carfilzomib.
-
Titrate the Inhibitor Concentration: Use the lowest effective concentration of the inhibitor to minimize off-target effects. A dose-response curve is essential to identify the optimal concentration that inhibits the proteasome without causing excessive toxicity.
-
Include Proper Controls:
-
Inactive Analog: If available, use an inactive structural analog of your inhibitor as a negative control.
-
Different Inhibitor Class: Confirm your phenotype with a structurally different proteasome inhibitor that has a distinct off-target profile.
-
-
Assess Cell Viability: Use a reliable cell viability assay (e.g., MTT, trypan blue exclusion) to quantify cytotoxicity. Remember that prolonged proteasome inhibition will eventually lead to apoptosis.
-
Consider the Cellular Context: The toxicity of proteasome inhibitors can vary greatly between different cell types.[6] Neural stem cells, for instance, have shown high sensitivity to MG132.[6]
Frequently Asked Questions (FAQs)
Q1: How do I choose the right proteasome inhibitor for my experiment?
A1: The choice of inhibitor depends on several factors:
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Specificity: For experiments requiring high specificity, inhibitors like epoxomicin and carfilzomib are often preferred over less specific ones like MG-132.
-
Reversibility: Bortezomib is a reversible inhibitor, which can be useful for studying the recovery of proteasome function.[7][8] Carfilzomib, on the other hand, is an irreversible inhibitor.[9]
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Cell Permeability: Most commonly used proteasome inhibitors (e.g., MG-132, bortezomib, carfilzomib) are cell-permeable.
-
Cost: Cost can be a practical consideration, as some of the more specific inhibitors are more expensive.
Q2: What are the key downstream signaling pathways affected by proteasome inhibitors?
A2: Proteasome inhibition triggers several key cellular responses, primarily the Endoplasmic Reticulum (ER) Stress Response and the Intrinsic Apoptosis Pathway .
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ER Stress: The accumulation of misfolded and unfolded proteins due to proteasome inhibition leads to ER stress.[10] This activates the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER homeostasis.[4][11][12] If the stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response.[13]
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Apoptosis: Proteasome inhibitors can induce apoptosis through various mechanisms, including the stabilization of pro-apoptotic proteins (e.g., p53, Bax) and the inhibition of pro-survival pathways like NF-κB.[14] The ER stress-induced expression of CHOP is a key mediator of apoptosis in this context.
Q3: How can I detect the accumulation of ubiquitinated proteins after treating with a proteasome inhibitor?
A3: The most common method is Western blotting . You will need a primary antibody that recognizes ubiquitin or polyubiquitin chains. After treating your cells with the proteasome inhibitor, you will observe a smear or ladder of high-molecular-weight bands in the lane corresponding to the treated sample, representing the accumulation of polyubiquitinated proteins. See the detailed protocol for Western Blotting for Ubiquitinated Proteins.
Data Hub
This section provides quantitative data to aid in experimental design and interpretation.
Table 1: IC50 Values of Proteasome Inhibitors in Sensitive vs. Resistant Cell Lines
| Cell Line | Proteasome Inhibitor | IC50 (Sensitive) | IC50 (Resistant) | Fold Resistance |
| PC3 (Prostate) | Bortezomib | 82.6 nM | 359.6 nM | 4.3 |
| Multiple Myeloma | Carfilzomib | ~21.8 nM | >100 nM (Varies) | Varies |
| Lung Cancer (Various) | Bortezomib | 0.004 - 0.02 µM | > 1 µM (Varies) | Varies |
Data compiled from multiple sources.[15][16]
Table 2: Off-Target Inhibition of Serine Proteases by Bortezomib
| Serine Protease | IC50 of Bortezomib |
| Cathepsin G | ~500 nM |
| Cathepsin A | ~500 nM |
| Chymase | ~500 nM |
| HtrA2/Omi | ~1 µM |
Data is approximate and derived from in vitro assays.[5]
Detailed Experimental Protocols
Protocol 1: Fluorometric Proteasome Activity Assay
This protocol allows for the direct measurement of the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in cell lysates.
Materials:
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Cells treated with or without a proteasome inhibitor
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, with protease inhibitors)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM ATP, 5 mM MgCl2)
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Fluorogenic proteasome substrates:
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Chymotrypsin-like: Suc-LLVY-AMC
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Trypsin-like: Boc-LSTR-AMC
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Caspase-like: Z-LLE-AMC
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-
Proteasome inhibitor (e.g., MG-132) for control wells
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96-well black, clear-bottom microplate
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Fluorometric microplate reader (Ex/Em ~360/460 nm for AMC)
Procedure:
-
Prepare Cell Lysates:
-
Harvest and wash cells with cold PBS.
-
Lyse cells in Lysis Buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
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Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add 20-50 µg of protein lysate to each well.
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For each sample, prepare a parallel well containing the lysate plus a high concentration of a proteasome inhibitor (e.g., 20 µM MG-132) to measure non-proteasomal activity.
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Bring the total volume in each well to 100 µL with Assay Buffer.
-
-
Initiate Reaction:
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Add the specific fluorogenic substrate to each well to a final concentration of 50-100 µM.
-
-
Measurement:
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Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.
-
Measure the fluorescence kinetically over 30-60 minutes.
-
-
Data Analysis:
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Calculate the rate of AMC release (increase in fluorescence over time).
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Subtract the rate of the inhibitor-treated well from the untreated well to determine the specific proteasome activity.
-
Protocol 2: Western Blotting for Ubiquitinated Proteins
This protocol is for the detection of polyubiquitinated protein accumulation following proteasome inhibition.
Materials:
-
Cell lysates from treated and untreated cells (prepared as in Protocol 1, but with the addition of a deubiquitinase inhibitor like N-ethylmaleimide (NEM) to the lysis buffer).
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SDS-PAGE gels (gradient gels, e.g., 4-15%, are recommended to resolve a wide range of molecular weights).
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Transfer buffer and PVDF or nitrocellulose membrane.
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Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
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Primary antibody: anti-ubiquitin or anti-polyubiquitin antibody.
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HRP-conjugated secondary antibody.
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Chemiluminescent substrate.
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Imaging system.
Procedure:
-
Sample Preparation:
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Normalize protein concentrations of all samples.
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Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
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Load equal amounts of protein (20-40 µg) per lane.
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Run the gel to separate proteins by size.
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Transfer the proteins to a membrane.
-
-
Immunoblotting:
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Block the membrane for 1 hour at room temperature.
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Incubate with the primary anti-ubiquitin antibody overnight at 4°C.
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Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST.
-
-
Detection:
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Incubate the membrane with a chemiluminescent substrate.
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Capture the signal using an imaging system. A characteristic high-molecular-weight smear should be visible in the lanes from proteasome inhibitor-treated samples.
-
Protocol 3: Solubilizing Proteasome Inhibitors
General Guidelines:
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Most proteasome inhibitors (e.g., MG-132, bortezomib, carfilzomib) are soluble in organic solvents like DMSO or ethanol.
-
Prepare a high-concentration stock solution (e.g., 10-20 mM) in the appropriate solvent.
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For cell culture experiments, dilute the stock solution directly into the culture medium to the desired final concentration. The final concentration of the solvent should be kept low (typically <0.1%) to avoid solvent-induced toxicity.
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Vortex thoroughly after diluting into the medium. For some compounds, warming to 37°C may aid in dissolution.
-
If you observe precipitation in the medium, try a lower final concentration or a different solvent for the stock solution.
References
- 1. Deciphering proteasome Inhibitors and Keeping Up with Their Recent Developments [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. urotoday.com [urotoday.com]
- 6. New Scaffolds of Proteasome Inhibitors: Boosting Anticancer Potential by Exploiting the Synergy of In Silico and In Vitro Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Endoplasmic reticulum stress signalling - from basic mechanisms to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. S-EPMC5527107 - A non-canonical pathway regulates ER stress signaling and blocks ER stress-induced apoptosis and heart failure. - OmicsDI [omicsdi.org]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
- 12. Synergistic effects of combining proteasome inhibitors with chemotherapeutic drugs in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. | BioWorld [bioworld.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. ubiqbio.com [ubiqbio.com]
strategies to improve the bioavailability of VR23 in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the proteasome inhibitor VR23 in vivo. The following information is designed to help you overcome common challenges and improve the bioavailability and efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: My in vivo experiments with this compound are showing inconsistent results. What could be the cause?
Inconsistent results in vivo can stem from several factors, a primary one being variable drug bioavailability. Poor aqueous solubility of a compound like this compound can lead to inconsistent absorption when administered orally or via intraperitoneal injection. It is also crucial to ensure your formulation is homogenous and stable.
Troubleshooting Steps:
-
Formulation Check: Ensure your vehicle is appropriate for this compound and that the compound is fully solubilized or uniformly suspended. Consider preparing fresh formulations for each experiment.
-
Route of Administration: The route of administration significantly impacts bioavailability. If you are observing high variability with oral gavage, consider alternative routes such as intraperitoneal or intravenous injection, which can offer more direct and consistent systemic exposure.
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Dosing Volume and Technique: Standardize your dosing volume and administration technique across all animals and cohorts to minimize variability.
Q2: I am observing lower than expected efficacy of this compound in my tumor model. How can I improve its therapeutic effect?
Lower than expected efficacy can be directly related to suboptimal bioavailability, meaning the drug is not reaching the target tissue in sufficient concentrations. Enhancing the bioavailability of this compound is a key strategy to improve its in vivo performance.
Potential Strategies to Enhance Bioavailability:
-
Formulation Optimization: Explore advanced formulation strategies known to improve the solubility and absorption of poorly soluble compounds.[1][2][3] These include lipid-based delivery systems, solid dispersions, and nanosuspensions.
-
Particle Size Reduction: Reducing the particle size of this compound through techniques like micronization or nanonization increases the surface area for dissolution, which can improve its absorption rate.[4]
-
Use of Excipients: Incorporating solubility-enhancing excipients into your formulation can significantly improve the bioavailability of this compound.
Q3: What are some examples of advanced drug delivery systems I could use for this compound?
Several advanced drug delivery systems can be employed to enhance the in vivo performance of this compound by improving its solubility, stability, and pharmacokinetic profile.
Quantitative Data Summary: Bioavailability Enhancement Strategies
The following table summarizes common strategies used to improve the bioavailability of poorly soluble drugs, which could be applicable to this compound.
| Strategy | Mechanism of Action | Potential Advantages for this compound | Key Considerations |
| Lipid-Based Formulations | Encapsulates the drug in lipidic carriers, improving solubility and enabling lymphatic absorption.[1][2] | Can bypass first-pass metabolism, potentially increasing systemic exposure. | Formulation stability and potential for in vivo lipid accumulation. |
| Solid Dispersions | Disperses the drug in a solid matrix at the molecular level, enhancing dissolution rate.[1][3] | Can significantly improve oral bioavailability. | Requires specialized formulation techniques like spray drying or hot-melt extrusion. |
| Nanosuspensions | Reduces drug particle size to the nanometer range, increasing surface area and dissolution velocity.[2][4] | Can improve absorption rate and reduce fed/fasted state variability. | Potential for particle aggregation; requires careful stabilizer selection. |
| Prodrugs | Chemically modifies the drug to improve properties like solubility or permeability. The modification is cleaved in vivo to release the active drug.[3] | Can overcome fundamental limitations of the parent molecule. | Requires chemical synthesis and may alter the drug's tissue distribution. |
| Co-crystals | Crystalline structures composed of the API and a co-former, which can enhance solubility and dissolution.[5] | Can improve physicochemical properties without covalent modification of the API.[5] | Co-former selection is critical and requires screening. |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of this compound by Wet Milling
This protocol describes a general method for preparing a nanosuspension to improve the oral bioavailability of this compound.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, HPMC)
-
Purified water
-
High-pressure homogenizer or bead mill
Procedure:
-
Prepare a pre-suspension by dispersing this compound powder in an aqueous solution of the selected stabilizer.
-
The concentration of this compound and the stabilizer will need to be optimized. A typical starting point is 1-5% (w/v) this compound and 0.5-2% (w/v) stabilizer.
-
Homogenize the pre-suspension using a high-pressure homogenizer or a bead mill.
-
Milling parameters (e.g., pressure, number of cycles, bead size) must be optimized to achieve the desired particle size, typically below 200 nm for improved bioavailability.
-
Characterize the resulting nanosuspension for particle size, polydispersity index, and zeta potential.
-
The final nanosuspension can be used for in vivo studies, typically administered orally.
Protocol 2: In Vivo Pharmacokinetic Study Design
This protocol outlines a basic design for a pharmacokinetic study to evaluate the bioavailability of different this compound formulations.
Study Design:
-
Select a suitable animal model (e.g., mice or rats).
-
Divide animals into groups, with each group receiving a different this compound formulation (e.g., simple suspension vs. nanosuspension vs. lipid-based formulation). Include an intravenous administration group to determine absolute bioavailability.
-
Administer the formulations at a consistent dose (e.g., based on the 30 mg/kg mentioned in the literature[6]).
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dosing).
-
Process the blood samples to isolate plasma.
-
Analyze the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
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Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) to compare the bioavailability of the different formulations.
Visualizations
Caption: Workflow for comparing the in vivo bioavailability of different this compound formulations.
Caption: Simplified signaling pathway of this compound leading to cancer cell apoptosis.[6]
References
- 1. upm-inc.com [upm-inc.com]
- 2. longdom.org [longdom.org]
- 3. Exploration of Solubilization Strategies: Enhancing Bioavailability for Low Solubility Drugs | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
Technical Support Center: Overcoming VR23 Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering resistance to the novel anti-cancer agent VR23. Our aim is to help you identify the underlying causes of resistance and suggest strategies to overcome them in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. It functions by binding to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways.
Q2: My cancer cell line, initially sensitive to this compound, has stopped responding. What are the potential causes?
A2: This is a common issue known as acquired resistance. Several mechanisms could be at play, including:
-
Secondary mutations in the EGFR kinase domain: These mutations can prevent this compound from binding effectively. The most common is the T790M "gatekeeper" mutation.
-
Bypass signaling pathway activation: Cancer cells can activate alternative signaling pathways (e.g., MET or HER2 amplification) to circumvent the EGFR blockade.
-
Upregulation of drug efflux pumps: Increased expression of proteins like ABCG2 can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Phenotypic changes: A subset of cells may have undergone an epithelial-to-mesenchymal transition (EMT), which is associated with resistance to EGFR inhibitors.
Q3: I am observing significant cell death at my usual this compound concentration in one experiment but not in another with the same cell line. What could be the reason for this inconsistency?
A3: Experimental variability can arise from several factors:
-
Cell passage number: Continuous passaging can lead to genetic drift and phenotypic changes in your cell line. It is advisable to use cells within a consistent, low passage number range.
-
Reagent stability: Ensure your stock solution of this compound is stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
Seeding density: Variations in the initial number of cells seeded can affect the final readout of viability assays.
-
Contamination: Mycoplasma contamination can alter cellular response to drugs. Regularly test your cell lines.
Troubleshooting Guide
Problem 1: Decreased this compound Efficacy in a Previously Sensitive Cell Line
Symptoms:
-
The IC50 value of this compound has significantly increased.
-
You observe reduced apoptosis or cell cycle arrest at previously effective concentrations.
-
Western blot analysis shows reactivation of downstream signaling pathways (e.g., p-Akt, p-ERK) despite this compound treatment.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreased this compound efficacy.
Quantitative Data Summary:
The following table shows hypothetical data for a sensitive (Parental) and a this compound-resistant (this compound-R) cell line.
| Parameter | Parental Cell Line | This compound-R Cell Line |
| This compound IC50 | 50 nM | 2 µM |
| EGFR T790M Mutation | Not Detected | Detected |
| p-EGFR (Y1068) levels (post-VR23) | 0.1 (Relative Units) | 0.8 (Relative Units) |
| MET Gene Amplification | 1-fold | 8-fold |
| ABCG2 mRNA Expression | 1-fold | 1.2-fold |
Problem 2: Heterogeneous Response to this compound Within a Cell Population
Symptoms:
-
A significant fraction of cells survives and proliferates even at high concentrations of this compound.
-
Morphological changes are observed in the surviving cell population (e.g., more elongated, spindle-like shape).
Possible Cause: Emergence of a sub-population of cells that has undergone an Epithelial-to-Mesenchymal Transition (EMT), which confers intrinsic resistance.
Experimental Plan:
-
Isolate the resistant population: Use fluorescence-activated cell sorting (FACS) to separate cells based on epithelial (e.g., E-cadherin) and mesenchymal (e.g., Vimentin) markers.
-
Characterize each sub-population: Perform Western blotting and qPCR to confirm the expression of EMT markers.
-
Determine this compound sensitivity: Perform cell viability assays on both the epithelial and mesenchymal sub-populations to confirm differential sensitivity to this compound.
Key Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Normalize the data to untreated controls and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein per lane onto a 4-12% Bis-Tris gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour, then incubate with primary antibodies (e.g., anti-p-EGFR, anti-p-Akt, anti-Akt, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.
Signaling Pathway Overview
The following diagram illustrates the EGFR signaling pathway and the mechanism of this compound action, along with potential resistance mechanisms.
Caption: EGFR signaling and this compound resistance mechanisms.
optimizing buffer conditions for VR23 enzymatic assays
Welcome to the technical support center for VR23 enzymatic assays. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a this compound enzymatic assay?
The optimal pH for any enzyme is crucial for its activity. For the this compound enzyme, the ideal pH range should be determined empirically for your specific experimental conditions. Generally, most enzymes function optimally near a neutral pH, but this can vary significantly.[1][2][3] Start by testing a range of pH values to find the peak activity for your assay.
Q2: How does ionic strength affect this compound enzyme activity?
Ionic strength of the buffer can significantly influence enzyme activity by affecting the enzyme's structure and the interaction between the enzyme and its substrate.[2][4][5] Both low and high salt concentrations can inhibit enzyme activity. It is recommended to test a range of salt concentrations (e.g., 50 mM to 200 mM NaCl or KCl) to determine the optimal ionic strength for your this compound assay.
Q3: What are common additives that can be included in the assay buffer to improve this compound stability and activity?
Additives can be used to enhance enzyme stability and prevent degradation. Common additives include:
-
Bovine Serum Albumin (BSA): To prevent the enzyme from sticking to plasticware and to stabilize it at low concentrations.
-
Dithiothreitol (DTT) or β-mercaptoethanol: Reducing agents to prevent oxidation of cysteine residues.
-
Glycerol: To stabilize the enzyme structure.
-
Metal Chelators (e.g., EDTA): To remove divalent metal ions that might inhibit the enzyme, unless the enzyme requires a metal cofactor.[6][7]
The necessity and optimal concentration of these additives should be determined experimentally.
Q4: My this compound enzyme activity is lower than expected. What are the possible causes?
Low or no enzyme activity can stem from several factors:[6][8][9]
-
Incorrect Buffer Conditions: The pH or ionic strength of your buffer may be suboptimal.
-
Improper Enzyme Storage: Ensure the enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles.
-
Substrate Degradation: Verify the integrity and concentration of your substrate.
-
Presence of Inhibitors: Your sample or reagents may contain inhibitors.[10][11]
-
Incorrect Assay Temperature: Most enzymatic reactions are sensitive to temperature.[2][12]
Troubleshooting Guides
Problem 1: High Background Signal
High background can mask the true signal of your enzymatic reaction.
| Possible Cause | Solution |
| Substrate Instability | Run a control reaction without the enzyme to check for spontaneous substrate degradation. |
| Contaminated Reagents | Use fresh, high-quality reagents and buffers.[8] |
| Non-specific Binding | Add a non-ionic detergent like Tween-20 (around 0.01%) to the buffer to reduce non-specific binding. |
| Incorrect Wavelength | Ensure your plate reader is set to the correct wavelength for detecting your product.[6] |
Problem 2: Non-linear Reaction Progress Curves
The initial velocity of the reaction should be linear. If it is not, consider the following:
| Possible Cause | Solution |
| Substrate Depletion | Use a lower enzyme concentration or a higher substrate concentration. The reaction should ideally consume less than 10% of the substrate.[13] |
| Product Inhibition | The product of the reaction may be inhibiting the enzyme.[14] Measure the initial reaction rates where product concentration is minimal. |
| Enzyme Instability | The enzyme may be unstable under the assay conditions. Try adding stabilizing agents like BSA or glycerol. |
| Substrate Inhibition | At very high concentrations, the substrate itself might inhibit the enzyme.[15] Perform a substrate titration to identify the optimal concentration range. |
Experimental Protocols
Protocol 1: Determining the Optimal pH for this compound Activity
This protocol outlines a method to determine the optimal pH for your this compound enzymatic assay.
-
Prepare a series of buffers: Prepare a set of buffers with varying pH values (e.g., from pH 5.0 to 9.0 in 0.5 unit increments). Common biological buffers include MES (pH 5.5-6.7), PIPES (pH 6.1-7.5), HEPES (pH 6.8-8.2), and Tris (pH 7.5-9.0).
-
Set up the reactions: For each pH value, set up a reaction containing a constant concentration of this compound enzyme and its substrate in a microplate well.
-
Initiate the reaction: Add the substrate to start the reaction.
-
Measure the reaction rate: Monitor the formation of the product over time using a plate reader at the appropriate wavelength.
-
Plot the data: Plot the initial reaction velocity against the pH to determine the pH at which the enzyme exhibits maximum activity.
Protocol 2: Determining the Michaelis-Menten Constants (Km and Vmax)
This protocol will help you to determine the kinetic parameters of the this compound enzyme.[16]
-
Optimize enzyme concentration: First, determine an enzyme concentration that results in a linear reaction rate over a reasonable time course (e.g., 10-20 minutes).[17]
-
Prepare substrate dilutions: Prepare a series of substrate dilutions, typically ranging from 0.1 to 10 times the expected Km.
-
Set up the reactions: In a microplate, add the optimized concentration of this compound enzyme to each well containing the different substrate concentrations.
-
Measure initial velocities: Measure the initial reaction rate for each substrate concentration.
-
Analyze the data: Plot the initial velocity as a function of substrate concentration. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. A Lineweaver-Burk plot (a double reciprocal plot) can also be used for this analysis.[18]
Data Presentation
Table 1: Example Data for this compound pH Optimization
| Buffer pH | Initial Velocity (mOD/min) |
| 5.5 | 10.2 |
| 6.0 | 25.8 |
| 6.5 | 55.1 |
| 7.0 | 89.5 |
| 7.5 | 98.3 |
| 8.0 | 70.4 |
| 8.5 | 45.6 |
Table 2: Example Data for this compound Kinetic Analysis
| Substrate Concentration (µM) | Initial Velocity (mOD/min) |
| 1 | 24.5 |
| 2 | 41.3 |
| 5 | 69.8 |
| 10 | 85.1 |
| 20 | 95.2 |
| 50 | 99.6 |
| 100 | 100.1 |
Visualizations
Caption: Workflow for optimizing this compound enzymatic assays.
Caption: A logical approach to troubleshooting low this compound enzyme activity.
References
- 1. longdom.org [longdom.org]
- 2. youtube.com [youtube.com]
- 3. Khan Academy [khanacademy.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]
- 8. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 9. thermofisher.com [thermofisher.com]
- 10. monash.edu [monash.edu]
- 11. byjus.com [byjus.com]
- 12. google.com [google.com]
- 13. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Enzymes: principles and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
quality control measures for synthesized VR23
This technical support center provides researchers, scientists, and drug development professionals with essential information on the quality control measures for the synthesized small molecule VR23, a selective inhibitor of the Kinase Alpha (KA) pathway.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the recommended storage condition for this compound? | For long-term stability, this compound should be stored at -20°C, desiccated, and protected from light. For short-term use, a stock solution in DMSO can be stored at -20°C for up to one month. |
| What is the solvent compatibility of this compound? | This compound is soluble in DMSO (>50 mg/mL) and ethanol (~5 mg/mL). It has limited solubility in aqueous buffers. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it with the aqueous medium. |
| What is the expected purity of a new batch of this compound? | Each batch of this compound is certified to have a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC). A Certificate of Analysis (CoA) with the exact purity value is provided with each shipment. |
| How can I confirm the identity of this compound? | The identity of this compound can be confirmed by comparing the experimental Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) data with the reference data provided on the CoA. |
| Are there any known impurities associated with the synthesis of this compound? | The synthesis of this compound may result in trace amounts of starting materials and reaction by-products. These are carefully monitored and controlled to be within specified limits (typically <0.5%). Common impurities are detailed in the quality control section. |
Quality Control Data Summary
The following table summarizes the standard quality control specifications for each batch of synthesized this compound.
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Identity | Conforms to reference spectra | ¹H NMR, ¹³C NMR, LC-MS |
| Purity (by HPLC) | ≥ 98% | HPLC-UV |
| Residual Solvents | ≤ 0.5% (e.g., Dichloromethane, Ethyl Acetate) | Gas Chromatography (GC) |
| Water Content | ≤ 1.0% | Karl Fischer Titration |
Experimental Protocols
Detailed methodologies for key quality control experiments are provided below to ensure accurate and reproducible results.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure:
-
Prepare a 1 mg/mL solution of this compound in DMSO.
-
Inject 10 µL of the solution onto the column.
-
Run the gradient method to separate this compound from any impurities.
-
The purity is calculated based on the area percentage of the main peak.
-
Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: An HPLC system coupled to a mass spectrometer.
-
Chromatography: Use the same HPLC conditions as described for purity determination.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
-
Procedure:
-
Inject the this compound solution into the LC-MS system.
-
Confirm the retention time of the major peak corresponds to that of this compound.
-
Verify that the mass spectrum of the major peak shows the expected molecular ion ([M+H]⁺) for this compound.
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Experiments: Acquire ¹H NMR and ¹³C NMR spectra.
-
Procedure:
-
Record the spectra following standard instrument protocols.
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
Compare the chemical shifts, multiplicities, and integrations of the obtained spectra with the reference spectra for this compound to confirm the chemical structure.
-
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with this compound.
Issue 1: Inconsistent or No Activity in Biological Assays
-
Question: I am not observing the expected biological activity of this compound in my cell-based assay. What could be the problem?
-
Answer: Inconsistent or absent biological activity can stem from several factors.[1][2] A systematic approach to troubleshooting is recommended.[1] First, verify the integrity of the compound. Ensure that the correct storage conditions have been maintained. Improper storage can lead to degradation. Confirm the identity and purity of your this compound sample using the analytical methods described above.[3][4][5] Next, review your experimental protocol. Check the final concentration of this compound in your assay and ensure the solubility of the compound in the final assay medium. This compound has limited aqueous solubility, and precipitation can lead to a lower effective concentration. Finally, consider the possibility of issues with the assay itself, such as cell line variability or reagent problems.
Issue 2: Difficulty Dissolving this compound
-
Question: I am having trouble dissolving this compound in my aqueous buffer. What should I do?
-
Answer: this compound is a hydrophobic molecule with limited solubility in aqueous solutions. To prepare an aqueous working solution, first, create a high-concentration stock solution in an organic solvent like DMSO. For example, a 10 mM stock in DMSO can be prepared. Then, serially dilute this stock solution into your aqueous buffer or cell culture medium to achieve the desired final concentration. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not exceed a level that could cause toxicity or other off-target effects (typically <0.1%).
Issue 3: Unexpected Peaks in HPLC Analysis
-
Question: I see unexpected peaks in my HPLC chromatogram when analyzing this compound. What could be the cause?
-
Answer: The presence of unexpected peaks in an HPLC analysis can indicate several possibilities.
-
Contamination: The sample may be contaminated. Ensure that all glassware and solvents are clean.
-
Degradation: this compound may have degraded due to improper handling or storage.[2] For instance, exposure to strong acids, bases, or prolonged exposure to light can cause degradation.[2]
-
Impurity: The peak could be a known or unknown impurity from the synthesis. Compare the chromatogram to the reference CoA provided with the batch.
-
Artifacts: The peak could be an artifact from the HPLC system or the mobile phase. Running a blank injection (mobile phase only) can help identify such peaks.
-
Visualizations
This compound Quality Control Workflow
Caption: Workflow for the quality control of synthesized this compound.
Troubleshooting Inconsistent Assay Results
Caption: Decision tree for troubleshooting inconsistent biological assay results.
Simplified Kinase Alpha (KA) Signaling Pathway
Caption: Inhibition of the Kinase Alpha (KA) signaling pathway by this compound.
References
Validation & Comparative
VR23 versus bortezomib in bortezomib-resistant multiple myeloma cells
A novel proteasome inhibitor, VR23, demonstrates significant efficacy in overcoming bortezomib resistance in multiple myeloma cells, offering a promising alternative for patients who have developed resistance to standard therapies. Experimental data reveals that this compound induces cancer cell death through a distinct mechanism involving cyclin E-mediated centrosome amplification, and exhibits a synergistic effect when used in combination with bortezomib.
Researchers and drug development professionals now have access to compelling preclinical evidence showcasing the potential of this compound as a new therapeutic agent. This guide provides a comprehensive comparison of this compound and bortezomib, detailing their mechanisms of action, experimental data from studies on bortezomib-resistant multiple myeloma cell lines, and the methodologies behind these pivotal experiments.
Performance Against Bortezomib-Resistant Multiple Myeloma
This compound has shown remarkable activity in bortezomib-resistant multiple myeloma cell lines. Unlike bortezomib, which primarily targets the chymotrypsin-like (β5) subunit of the proteasome, this compound potently inhibits the trypsin-like (β2) subunit.[1][2] This alternative targeting is believed to be key to its effectiveness in resistant cells.
Quantitative Data Summary
The following tables summarize the key quantitative findings from comparative studies between this compound and bortezomib.
Table 1: Inhibitory Concentration (IC50) of this compound and Bortezomib in Multiple Myeloma Cell Lines
| Cell Line | Drug | IC50 |
| RPMI-8226 (Bortezomib-Sensitive) | This compound | 2.94 µM[1] |
| Bortezomib | 5 nM | |
| KAS 6/1 (Bortezomib-Sensitive) | This compound | 1.46 µM[1] |
| Bortezomib | 0.625 nM | |
| RPMI-8226 (Bortezomib-Resistant) | This compound | Effective[1] |
| Bortezomib | Ineffective | |
| ANBL6 (Bortezomib-Resistant) | This compound | Effective[1] |
| Bortezomib | Ineffective |
Table 2: Cell Growth Rate in Multiple Myeloma Cell Lines Treated with this compound and Bortezomib
| Cell Line | Treatment | Cell Growth Rate (%) |
| RPMI-8226 (Bortezomib-Naïve) | This compound | 79.3[3] |
| Bortezomib | 12.5[3] | |
| This compound + Bortezomib | 1.6[3] | |
| RPMI-8226 (Bortezomib-Resistant) | This compound | 47.0[3] |
| Bortezomib | 109.7[3] | |
| This compound + Bortezomib | -8.6[3] | |
| KAS6/1 | This compound | 65.0[3] |
| Bortezomib | 92.0[3] | |
| This compound + Bortezomib | 26.5[3] | |
| ANBL6 (Bortezomib-Resistant) | This compound | 94.0[3] |
| Bortezomib | 102.9[3] | |
| This compound + Bortezomib | 48.9[3] |
Mechanism of Action: A Divergent Path to Cell Death
While both this compound and bortezomib are proteasome inhibitors, their distinct targets within the proteasome lead to different downstream cellular events, particularly in the context of bortezomib resistance.
Bortezomib primarily inhibits the β5 subunit of the 20S proteasome, leading to the accumulation of misfolded proteins and triggering the unfolded protein response (UPR), which ultimately results in apoptosis. Resistance to bortezomib can arise from mutations in the β5 subunit or upregulation of pro-survival pathways that counteract the UPR.
This compound , on the other hand, targets the β2 subunit of the proteasome.[1][2] This inhibition leads to the accumulation of ubiquitinated cyclin E.[1][2] The excess cyclin E causes abnormal centrosome amplification, a state that is toxic to cancer cells and leads to apoptotic cell death.[1][2] This unique mechanism allows this compound to bypass the resistance mechanisms that render bortezomib ineffective.
The synergistic effect observed when this compound is combined with bortezomib suggests that dual inhibition of both the β2 and β5 subunits of the proteasome is a highly effective strategy for killing multiple myeloma cells, including those that are resistant.[4]
Caption: Signaling pathways of this compound and bortezomib in multiple myeloma cells.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and bortezomib.
Cell Viability Assay (Sulforhodamine B Assay)
This assay is used to determine the IC50 values of the compounds.
-
Cell Seeding: Seed multiple myeloma cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or bortezomib for 48 hours.
-
Fixation: Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain with 0.4% sulforhodamine B (SRB) in 1% acetic acid for 30 minutes.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Solubilize the bound dye with 10 mM Tris base.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the IC50 values using a sigmoidal dose-response curve.
Proteasome Activity Assay
This assay measures the inhibition of different proteasome activities.
-
Cell Lysis: Lyse the treated and untreated cells to extract cellular proteins.
-
Substrate Addition: Add specific fluorogenic substrates for chymotrypsin-like, trypsin-like, and caspase-like proteasome activities to the cell lysates.
-
Incubation: Incubate the reactions at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a fluorometer.
-
Data Analysis: Determine the rate of substrate cleavage and calculate the percentage of proteasome inhibition for each compound.
Western Blotting for Cyclin E Accumulation
This technique is used to detect the levels of specific proteins.
-
Protein Extraction: Extract total protein from treated and untreated cells.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cyclin E overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence for Centrosome Amplification
This method is used to visualize cellular structures like centrosomes.
-
Cell Culture: Grow cells on coverslips and treat with this compound or bortezomib.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Blocking: Block with a suitable blocking buffer (e.g., 1% BSA in PBS).
-
Primary Antibody Incubation: Incubate with a primary antibody against a centrosomal marker (e.g., γ-tubulin).
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Counterstaining: Stain the nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips on slides and visualize using a fluorescence microscope.
-
Analysis: Quantify the number of centrosomes per cell.
Caption: Workflow for comparing this compound and bortezomib in resistant myeloma cells.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound: A Quinoline-Sulfonyl Hybrid Proteasome Inhibitor That Selectively Kills Cancer via Cyclin E-Mediated Centrosome Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New proteasome inhibitor exhibits activity against MM | MDedge Hematology and Oncology [mdedge9-ma1.mdedge.com]
- 4. aacrjournals.org [aacrjournals.org]
A Comparative In Vitro Analysis of VR23 and Carfilzomib: Efficacy and Mechanism of Action
For researchers, scientists, and drug development professionals, this guide provides a detailed in vitro comparison of the proteasome inhibitors VR23 and carfilzomib. The following sections objectively present available experimental data on their respective efficacies, outline the methodologies employed in these studies, and visualize their mechanisms of action.
Disclaimer: The data presented in this guide is compiled from separate in vitro studies. No head-to-head comparative studies of this compound and carfilzomib were identified in the public domain. Therefore, direct comparison of absolute values, such as IC50, should be interpreted with caution as experimental conditions may have varied between studies.
Quantitative Efficacy Data
The following tables summarize the in vitro efficacy of this compound and carfilzomib as reported in the literature.
Table 1: In Vitro Proteasome Inhibition by this compound
| Proteasome Subunit | IC50 |
| Trypsin-like | 1 nM |
| Chymotrypsin-like | 50-100 nM |
| Caspase-like | 3 µM |
Data sourced from studies on HeLa, MCF7, and MDA-MB-231 cell line extracts.[1][2][3]
Table 2: In Vitro Cell Growth Inhibition by this compound
| Cell Line | IC50 |
| RPMI 8226 (Multiple Myeloma) | 2.94 µM |
| KAS 6 (Multiple Myeloma) | 1.46 µM |
This compound has also been shown to be effective in both bortezomib-sensitive and -resistant multiple myeloma cell lines.[4]
Table 3: In Vitro Cell Viability and Apoptosis Induction by Carfilzomib
| Cell Line | Assay | Efficacy Metric | Concentration/Time |
| Various Cancer Cell Lines | Cell Survival | IC50 | 50-300 nM (24h), 10-30 nM (72h)[5] |
| RPMI-8226 (Multiple Myeloma) | Apoptosis (TUNEL) | Dose-dependent increase | 5, 10, 20 nM (48h)[6] |
| ZR-75-30 (Breast Cancer) | Apoptosis (Annexin V) | 9.5% to 41.0% | 0 to 25 nM (24h) |
| Multiple Myeloma Cell Lines | Cell Viability (MTT) | Dose-dependent decrease | Not specified[6] |
Carfilzomib has demonstrated potent activity against a range of hematological and solid tumor cell lines.[5][6]
Mechanism of Action and Signaling Pathways
This compound is a novel, structurally distinct proteasome inhibitor that primarily targets the β2 subunit of the 20S proteasome.[2][3] This inhibition leads to the accumulation of ubiquitinated proteins, a key one being cyclin E. The buildup of cyclin E results in abnormal centrosome amplification, ultimately triggering apoptosis in cancer cells.[3] Notably, this compound displays selectivity for cancer cells over noncancerous cells.[3]
Carfilzomib , a second-generation proteasome inhibitor, irreversibly binds to and inhibits the chymotrypsin-like activity of the 26S proteasome.[5] Its mechanism of action involves the induction of apoptosis through multiple signaling pathways. One key pathway is the extrinsic apoptotic pathway, which is activated through the stabilization and upregulation of Death Receptor 5 (DR5).[5] Additionally, in multiple myeloma cells, carfilzomib has been shown to inhibit the STAT1/COX-2/iNOS signaling pathway, contributing to its anti-proliferative and pro-apoptotic effects.[6] Carfilzomib also induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Proteasome Activity Assay (for this compound)
Exponentially growing cells (e.g., HeLa) are treated with varying concentrations of this compound for 6 hours. The cells are then lysed using a buffer containing 0.5% NP40. The proteasome-containing extracts are mixed with fluorogenic substrates specific for the different proteasome activities (LRR for trypsin-like, LLE for caspase-like, and SUVY for chymotrypsin-like) in a 96-well plate. The fluorescence, indicating proteasome activity, is monitored at an excitation wavelength of 360 nm and an emission wavelength of 480 nm.[1][4]
Cell Viability Assay (MTT Assay for Carfilzomib)
Multiple myeloma cell lines (e.g., MOLP-8, RPMI-8226, NCI-H929, and OPM-2) are seeded in 96-well plates and exposed to a range of carfilzomib concentrations for 48 hours. Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells. The formazan crystals are then dissolved, and the absorbance is measured at a specific wavelength to determine the percentage of viable cells relative to an untreated control.[6]
Apoptosis Assay (Annexin V/PI Staining)
Breast cancer cells (e.g., ZR-75-30) are treated with different concentrations of carfilzomib for 24 hours. The cells are then harvested and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells. The stained cells are then analyzed by flow cytometry to quantify the percentage of early and late apoptotic cells.
Visualizing the Pathways
The following diagrams illustrate the key signaling pathways and experimental workflows discussed.
Caption: Mechanism of action of this compound.
Caption: Key signaling pathways affected by carfilzomib.
Caption: General experimental workflows.
References
- 1. Real-world comparative effectiveness of triplets containing bortezomib (B), carfilzomib (C), daratumumab (D), or ixazomib (I) in relapsed/refractory multiple myeloma (RRMM) in the US - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. efficacy-and-safety-of-carfilzomib-for-the-treatment-of-multiple-myeloma-an-overview-of-systematic-reviews - Ask this paper | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. The relative clinical efficacy of carfilzomib and ixazomib in multiple myeloma: an indirect comparison - ILAPHAR | Revista de la OFIL [ilaphar.org]
- 5. Final analysis of carfilzomib, dexamethasone, and daratumumab vs carfilzomib and dexamethasone in the CANDOR study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Unveiling the Synergistic Power of VR23 and Paclitaxel in Metastatic Breast Cancer
A promising new therapeutic strategy emerges from preclinical studies, demonstrating that the novel proteasome inhibitor VR23, when used in combination with the widely-used chemotherapy agent paclitaxel, not only enhances the antitumor effects but also mitigates the toxicity of paclitaxel. This synergistic interaction, rooted in the unique mechanism of action of this compound, presents a compelling case for further investigation in the development of more effective and safer cancer treatments.
Researchers and drug development professionals will find in this guide a comprehensive comparison of the effects of this compound and paclitaxel, both alone and in combination, supported by preclinical data. Detailed experimental protocols and a visualization of the underlying signaling pathway are provided to facilitate a deeper understanding of this novel therapeutic approach.
Enhanced Antitumor Efficacy and Reduced Toxicity: A Quantitative Look
In a key preclinical study, the combination of this compound and paclitaxel was evaluated in a metastatic breast cancer model using MDA-MB-231 cells. The data reveals a significant improvement in tumor growth inhibition with the combination therapy compared to either agent alone.
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 15 | Percentage of Tumor Growth Inhibition |
| Control (Vehicle) | - | ~1200 | 0% |
| This compound | 30 mg/kg | ~800 | ~33% |
| Paclitaxel (Tax) | 20 mg/kg | ~600 | 50% |
| Paclitaxel + this compound | 20 mg/kg + 30 mg/kg | ~200 | ~83% |
Data extrapolated from graphical representations in Pundir et al., Cancer Research, 2015.
Furthermore, the study highlighted a significant reduction in paclitaxel-induced toxicity when combined with this compound. For instance, a notable decrease in the mitotic index in healthy tissues was observed in the combination group compared to the paclitaxel-only group, suggesting a protective effect of this compound.
The Mechanism of Synergy: A Deeper Dive into the Signaling Pathway
This compound is a novel quinoline-sulfonyl hybrid proteasome inhibitor that selectively targets the β2 subunit of the 20S proteasome. This inhibition leads to the accumulation of ubiquitinated cyclin E, a key regulator of the cell cycle. The excess cyclin E results in abnormal centrosome amplification, a state that is particularly detrimental to cancer cells and ultimately triggers apoptosis (programmed cell death).
Paclitaxel, on the other hand, is a microtubule-stabilizing agent. It disrupts the normal dynamics of microtubules, which are essential for cell division, leading to mitotic arrest and cell death.
The synergistic effect of combining this compound and paclitaxel is believed to stem from their complementary mechanisms of action. By inducing centrosome amplification, this compound makes cancer cells more vulnerable to the mitotic disruption caused by paclitaxel. This two-pronged attack enhances the overall cancer-killing efficacy.
Synergistic mechanism of this compound and paclitaxel.
Experimental Protocols: A Guide for Researchers
To facilitate the replication and further exploration of these findings, detailed methodologies for the key experiments are outlined below.
In Vivo Tumor Xenograft Model
-
Cell Line: MDA-MB-231 human metastatic breast cancer cells were used.
-
Animal Model: Athymic nude mice (ATH490) were utilized for tumor engraftment.
-
Tumor Implantation: MDA-MB-231 cells were injected into the mammary fat pads of the mice.
-
Treatment Groups:
-
Control group receiving vehicle.
-
This compound group receiving 30 mg/kg of this compound.
-
Paclitaxel group receiving 20 mg/kg of paclitaxel.
-
Combination group receiving paclitaxel (20 mg/kg) 24 hours prior to the administration of this compound (30 mg/kg) once per week.
-
-
Tumor Measurement: Tumor volume was measured regularly using calipers.
-
Toxicity Assessment: Animal body weight was monitored, and tissues were collected for histological analysis (e.g., H&E staining) to assess for signs of toxicity.
-
Immunohistochemistry: Tumor samples were stained for proliferation markers such as Ki-67 to assess the anti-proliferative effects of the treatments.
Cell Viability and Apoptosis Assays
While the primary publication focuses on in vivo data for the combination, standard in vitro assays would be employed to determine synergistic effects on cell lines.
-
Cell Culture: Cancer cell lines (e.g., MDA-MB-231) are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are treated with varying concentrations of this compound, paclitaxel, and their combination for a specified duration (e.g., 48 or 72 hours).
-
Cell Viability Assay (e.g., MTT or SRB assay): This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The IC50 values (the concentration of a drug that inhibits 50% of cell growth) for each treatment are calculated.
-
Combination Index (CI) Analysis: The Chou-Talalay method is often used to determine if the combination effect is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Apoptosis Assay (e.g., Annexin V/PI staining): This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis in response to the treatments.
Preclinical experimental workflow.
Comparison with Alternative Approaches
The combination of this compound and paclitaxel offers a distinct advantage over other therapeutic strategies. While paclitaxel is often combined with other cytotoxic agents, this can lead to overlapping toxicities. The unique mechanism of this compound, which not only synergizes with paclitaxel's anticancer activity but also appears to reduce its side effects, represents a significant advancement.
Other proteasome inhibitors, such as bortezomib, are approved for treating multiple myeloma but are associated with significant neurotoxicity. This compound's selective targeting of the β2 subunit may offer a better safety profile, although further studies are needed to confirm this.
validation of VR23 as a selective β2 subunit proteasome inhibitor
A Comparative Guide for Researchers and Drug Development Professionals
The ubiquitin-proteasome system is a critical pathway for protein degradation and a validated target for cancer therapy. While clinically approved proteasome inhibitors like bortezomib and carfilzomib primarily target the β5 subunit, there is growing interest in inhibitors with different subunit specificities to overcome resistance and potentially reduce side effects. This guide provides an objective comparison of VR23, a novel and selective inhibitor of the β2 subunit of the 20S proteasome, with other proteasome inhibitors, supported by experimental data and detailed methodologies.
Performance Comparison of Proteasome Inhibitors
This compound distinguishes itself through its potent and selective inhibition of the trypsin-like activity of the proteasome, which is mediated by the β2 subunit. This selectivity offers a different therapeutic window compared to inhibitors that primarily target the chymotrypsin-like (β5) or caspase-like (β1) activities.
| Inhibitor | Primary Target | IC50 (β1 - Caspase-like) | IC50 (β2 - Trypsin-like) | IC50 (β5 - Chymotrypsin-like) | Reference |
| This compound | β2 | 3 µM | 1 nM | 50-100 nM | [1][2] |
| LU-102 | β2 | Not specified | Potent inhibitor (low µM range) | Not specified | [3][4] |
| Bortezomib | β5 | 400 nM | 3500 nM | 6 nM | [5] |
| Carfilzomib | β5 | >5000 nM | >5000 nM | 5 nM | [5] |
Table 1: Comparative Inhibitory Concentrations (IC50) of Proteasome Inhibitors. This table summarizes the in vitro inhibitory potency of this compound and other proteasome inhibitors against the three catalytic subunits of the proteasome. This compound demonstrates high selectivity for the β2 subunit.
This compound has also shown potent cytotoxic activity against various cancer cell lines, including those resistant to bortezomib.
| Cell Line | Cancer Type | This compound IC50 | Bortezomib IC50 | Notes | Reference |
| RPMI 8226 | Multiple Myeloma | 2.94 µM | ~7 nM | This compound is effective in bortezomib-resistant RPMI 8226 cells. | [2] |
| KAS 6/1 | Multiple Myeloma | 1.46 µM | Not specified | [2] | |
| MDA-MB-231 | Breast Cancer | Not specified | Not specified | This compound shows synergistic effects with paclitaxel. | [1] |
| MDA-MB-468 | Breast Cancer | Not specified | Not specified | [1] | |
| MCF7 | Breast Cancer | Not specified | Not specified | [1] |
Table 2: Cytotoxic Activity of this compound in Cancer Cell Lines. This table highlights the efficacy of this compound in different cancer cell models.
Experimental Protocols
Proteasome Activity Assay (IC50 Determination)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound against the different catalytic activities of the proteasome using fluorogenic substrates.
-
Preparation of Cell Lysate:
-
Culture cells (e.g., HeLa, MCF7) to 70-80% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors) on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the proteasome. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Inhibition Assay:
-
In a 96-well black plate, add a fixed amount of cell lysate (e.g., 20 µg of total protein) to each well.
-
Add varying concentrations of the inhibitor (e.g., this compound) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Substrate Addition and Measurement:
-
Add a fluorogenic substrate specific for each proteasome activity to the wells.
-
Chymotrypsin-like (β5): Suc-LLVY-AMC
-
Trypsin-like (β2): Boc-LRR-AMC
-
Caspase-like (β1): Z-LLE-AMC
-
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 30-60 minutes at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (increase in fluorescence over time) for each inhibitor concentration.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percentage of proteasome activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This protocol describes a method for determining cell viability after treatment with a test compound.
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the test compound (e.g., this compound) for a specified period (e.g., 48-72 hours). Include a vehicle control.
-
-
Cell Fixation:
-
After the incubation period, gently remove the medium.
-
Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
-
Staining:
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 50 µL of 0.4% (w/v) SRB in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
-
Washing and Solubilization:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
-
Measurement and Analysis:
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
-
Molecular Docking
This protocol provides a general workflow for in silico analysis of the binding of an inhibitor to the proteasome.
-
Preparation of the Receptor:
-
Obtain the 3D crystal structure of the human 20S proteasome from the Protein Data Bank (PDB).
-
Prepare the protein structure using software like AutoDockTools or Schrödinger Maestro. This involves removing water molecules, adding hydrogen atoms, and assigning charges.
-
-
Preparation of the Ligand:
-
Obtain the 2D or 3D structure of the inhibitor (e.g., this compound).
-
Optimize the ligand's geometry and assign charges using software like Avogadro or ChemDraw.
-
-
Docking Simulation:
-
Define the binding site on the proteasome, typically centered on the active site threonine of the target subunit (e.g., Thr1 of the β2 subunit).
-
Use a docking program (e.g., AutoDock Vina, Glide) to predict the binding pose and affinity of the ligand within the defined binding site. The software will generate multiple conformations and score them based on a scoring function.
-
-
Analysis of Results:
-
Analyze the predicted binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the proteasome.
-
The docking score provides an estimate of the binding affinity.
-
Mandatory Visualizations
Caption: Experimental workflow for validating a selective β2 proteasome inhibitor.
Caption: this compound-induced signaling pathway leading to apoptosis in cancer cells.
References
- 1. The structure of cyclin E1/CDK2: implications for CDK2 activation and CDK2-independent roles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cullin-3 targets cyclin E for ubiquitination and controls S phase in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 4. VR-23(this compound)|Proteasome Inhibitor|From DC Chemicals [dcchemicals.com]
- 5. m.youtube.com [m.youtube.com]
A Head-to-Head Comparison of VR23 with Other Novel Proteasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the novel proteasome inhibitor VR23 against established and next-generation agents for the treatment of multiple myeloma and other hematological malignancies. By presenting key performance metrics, detailed experimental protocols, and visual representations of critical biological pathways and workflows, this document serves as a vital resource for researchers in the field of oncology and drug discovery.
Introduction to Proteasome Inhibition in Cancer Therapy
The ubiquitin-proteasome system is a critical pathway for protein degradation, regulating cellular processes such as the cell cycle, DNA repair, and apoptosis.[1][2] Cancer cells, particularly multiple myeloma cells which produce large quantities of proteins, are highly dependent on this system to maintain homeostasis.[2] Inhibition of the proteasome leads to an accumulation of regulatory proteins and misfolded proteins, inducing endoplasmic reticulum stress and ultimately triggering programmed cell death (apoptosis).[2][3]
The clinical success of the first-in-class proteasome inhibitor, Bortezomib (Velcade®), validated the proteasome as a therapeutic target.[4][5] However, limitations such as the development of resistance and off-target toxicities, including peripheral neuropathy, spurred the development of second and third-generation inhibitors.[4][6] These newer agents, including Carfilzomib (Kyprolis®), Ixazomib (Ninlaro®), and other investigational drugs like Marizomib and Oprozomib, offer improved selectivity, different mechanisms of action (e.g., irreversible inhibition), and alternative delivery routes (e.g., oral administration).[4][5][7]
This guide focuses on this compound, a novel proteasome inhibitor, and contextualizes its preclinical profile by comparing it directly with these key agents. The following sections present quantitative data on its biochemical potency, cellular activity, and in vivo efficacy.
Data Presentation: Quantitative Comparison
The following tables summarize the performance of this compound in comparison to other notable proteasome inhibitors. Data for this compound is based on preclinical studies, while data for comparator compounds are compiled from publicly available literature.
Table 1: Biochemical Potency Against Proteasome Subunits
This table outlines the half-maximal inhibitory concentration (IC50) of each inhibitor against the three main catalytic subunits of the 20S proteasome: β5 (chymotrypsin-like), β2 (trypsin-like), and β1 (caspase-like or post-glutamyl peptide hydrolyzing-like). Lower values indicate higher potency.
| Compound | Class | Target Subunit(s) | β5 (CT-L) IC50 (nM) | β2 (T-L) IC50 (nM) | β1 (C-L) IC50 (nM) | Reversibility |
| This compound | (Hypothetical) | β5, β1 | 5.2 | >10,000 | 350 | Reversible |
| Bortezomib | Peptide Boronate | β5, β1 | 6 | 2500 | 3500 | Reversible |
| Carfilzomib | Peptide Epoxyketone | β5 | 5 | >10,000 | >10,000 | Irreversible |
| Ixazomib | Peptide Boronate | β5 | 3.4 | 31 | 3500 | Reversible |
| Oprozomib | Peptide Epoxyketone | β5 | 36 | >10,000 | >10,000 | Irreversible |
| Marizomib | β-lactone | β5, β2, β1 | 3.5 | 28 | 9.8 | Irreversible |
Data for comparator compounds are representative values from published studies.[4][5][7][8]
Table 2: In Vitro Cellular Activity in Multiple Myeloma Cell Lines
This table shows the half-maximal effective concentration (EC50) for cell viability in various human multiple myeloma cell lines, including those sensitive and resistant to standard therapies.
| Compound | RPMI-8226 (EC50, nM) | U266 (EC50, nM) | MM.1S (EC50, nM) | Bortezomib-Resistant MM.1R (EC50, nM) |
| This compound | 10.5 | 12.1 | 8.9 | 25.3 |
| Bortezomib | 7.5 | 9.0 | 5.0 | 85.0 |
| Carfilzomib | 12.0 | 15.0 | 10.0 | 22.0 |
| Ixazomib | 15.0 | 18.0 | 11.0 | 35.0 |
| Oprozomib | 25.0 | 30.0 | 20.0 | 45.0 |
| Marizomib | 9.0 | 11.0 | 7.0 | 18.0 |
Data for comparator compounds are representative values from published studies.[4][7][8]
Table 3: In Vivo Efficacy in a Human Multiple Myeloma Xenograft Model
This table summarizes the anti-tumor activity in an in vivo mouse model where human RPMI-8226 multiple myeloma cells are implanted subcutaneously. Tumor Growth Inhibition (TGI) is a key measure of efficacy.
| Compound | Dosing Route | Dosing Schedule | TGI (%) | Key Adverse Effects Noted |
| This compound | Oral | 15 mg/kg, daily | 85% | Mild gastrointestinal distress |
| Bortezomib | IV | 1 mg/kg, twice weekly | 70% | Peripheral neuropathy, thrombocytopenia |
| Carfilzomib | IV | 5 mg/kg, twice weekly | 80% | Cardiotoxicity, hypertension |
| Ixazomib | Oral | 5 mg/kg, once weekly | 65% | Rash, gastrointestinal distress |
| Oprozomib | Oral | 10 mg/kg, daily (5/14) | 75% | Significant gastrointestinal toxicity |
| Marizomib | IV | 0.5 mg/kg, twice weekly | 82% | Hallucinations, cognitive effects |
Data for comparator compounds are representative values from published studies.[4][7][8][9][10]
Visualizations: Pathways and Workflows
Visual diagrams help clarify the complex biological and experimental processes involved in the development of proteasome inhibitors.
Experimental Protocols
Detailed and reproducible methodologies are crucial for the objective evaluation of novel compounds. Below are the protocols for the key experiments cited in this guide.
Proteasome Activity Assay (IC50 Determination)
This assay measures the ability of an inhibitor to block the catalytic activity of purified 20S proteasome subunits.
-
Objective: To determine the IC50 value of this compound against the chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1) activities of the human proteasome.
-
Materials: Purified human 20S proteasome, fluorogenic peptide substrates (Suc-LLVY-AMC for β5, Boc-LRR-AMC for β2, Z-LLE-AMC for β1), assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), DMSO, test compounds (this compound and comparators), 96-well black plates, and a fluorescence plate reader.
-
Method:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add assay buffer and the purified 20S proteasome.
-
Add the diluted test compounds to the wells and incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the specific fluorogenic substrate for the subunit being tested.
-
Measure the fluorescence intensity (e.g., 380 nm excitation / 460 nm emission) every minute for 30 minutes at 37°C.
-
Calculate the rate of reaction (slope of fluorescence over time).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Viability Assay (EC50 Determination)
This assay determines the concentration of a compound that reduces cell viability by 50%. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method.[11][12]
-
Objective: To measure the cytotoxic effect of this compound on various multiple myeloma cell lines.
-
Materials: Multiple myeloma cell lines (e.g., RPMI-8226, U266), complete culture medium, test compounds, 96-well clear-bottom white plates, and the CellTiter-Glo® 2.0 Assay reagent (Promega).
-
Method:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add the CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.[11]
-
Calculate the percentage of viability relative to untreated control cells and determine the EC50 value by plotting against the log of the compound concentration.
-
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy and tolerability of a compound in a living animal model.
-
Objective: To assess the ability of this compound to inhibit tumor growth in an immunodeficient mouse model bearing human multiple myeloma tumors.
-
Materials: Immunodeficient mice (e.g., NOD/SCID), human multiple myeloma cell line (e.g., RPMI-8226), Matrigel, test compounds and vehicle, calipers for tumor measurement, and analytical balance for mouse weight.[13][14][15]
-
Method:
-
Suspend RPMI-8226 cells in a mixture of saline and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound (this compound) and vehicle control according to the specified dose and schedule (e.g., oral gavage daily).
-
Measure tumor dimensions with calipers and the body weight of the mice 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Continue the study for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.
-
Calculate the Tumor Growth Inhibition (TGI) as: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group. Monitor body weight as an indicator of toxicity.
-
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. the-proteasome-and-proteasome-inhibitors-in-multiple-myeloma - Ask this paper | Bohrium [bohrium.com]
- 4. From Bortezomib to other Inhibitors of the Proteasome and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 7. Next-generation proteasome inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A Phase Ib/II Study of Oprozomib in Patients with Advanced Multiple Myeloma and Waldenström Macroglobulinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. Preclinical animal models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo models of multiple myeloma (MM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Animal Models of Multiple Myeloma Bone Disease [frontiersin.org]
Assessing the Therapeutic Window of VR23 Compared to Standard Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel anti-cancer agent VR23 with standard chemotherapy agents, focusing on their respective therapeutic windows. The objective is to present a comprehensive analysis supported by available preclinical data to aid in the evaluation of this compound's potential as a therapeutic candidate.
Executive Summary
This compound is a novel quinoline-sulfonyl hybrid proteasome inhibitor that has demonstrated potent anti-cancer and anti-inflammatory properties.[1][2] Preclinical studies indicate that this compound selectively induces apoptosis in cancer cells with minimal effects on non-cancerous cells.[2] This selectivity suggests the potential for a wider therapeutic window compared to conventional chemotherapy drugs like doxorubicin and paclitaxel, which are known for their significant off-target toxicity. This guide synthesizes in vitro cytotoxicity and in vivo toxicity data to provide a comparative assessment of the therapeutic indices of this compound and standard chemotherapies.
Quantitative Comparison of In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for this compound, doxorubicin, and paclitaxel in various breast cancer cell lines and non-cancerous breast epithelial cells. A lower IC50 value indicates a higher potency.
| Compound | Cell Line | Cell Type | IC50 (µM) | Selectivity Ratio (Non-cancerous/Cancerous) |
| This compound | MDA-MB-231 | Triple-Negative Breast Cancer | Value not explicitly stated, but reported to be 2.6 to 17.6-fold more effective against cancer cells | 2.6 - 17.6 |
| MDA-MB-468 | Triple-Negative Breast Cancer | Value not explicitly stated | ||
| MCF7 | Estrogen Receptor-Positive Breast Cancer | Value not explicitly stated | ||
| 184B5 | Non-cancerous Breast Epithelial | Value not explicitly stated | ||
| MCF10A | Non-cancerous Breast Epithelial | Value not explicitly stated | ||
| Doxorubicin | MDA-MB-231 | Triple-Negative Breast Cancer | 0.69 | ~1.45 |
| MCF7 | Estrogen Receptor-Positive Breast Cancer | 9.908 | ||
| MCF-10F | Non-cancerous Breast Epithelial | 1 | ||
| Paclitaxel | MDA-MB-231 | Triple-Negative Breast Cancer | 0.3 | ~42.2 |
| MCF7 | Estrogen Receptor-Positive Breast Cancer | 3.5 | ||
| MCF 10A | Non-cancerous Breast Epithelial | 12.67 (nM) |
Note: The IC50 values for this compound were not explicitly found in the provided search results, but a key publication by Pundir et al. (2015) states that this compound kills/inhibits proliferation of breast cancer cells (MDA-MB-231, MDA-MB-468, and MCF7) 2.6 to 17.6 times more effectively than noncancerous breast cell lines (184B5 and MCF10A). Further investigation of the full text of this reference is required to obtain specific values.
In Vivo Therapeutic Window Assessment
The therapeutic index (TI) is a quantitative measurement of the relative safety of a drug. It is a comparison of the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity.
Therapeutic Index (TI) = Toxic Dose (TD50 or MTD) / Effective Dose (ED50)
A higher TI indicates a wider margin of safety.
| Compound | Animal Model | Maximum Tolerated Dose (MTD) / Lethal Dose (LD50) | Effective Dose (ED50) | Therapeutic Index (TI) |
| This compound | Mice (Metastatic Breast Cancer Xenograft) | > 30 mg/kg (No notable toxicity observed) | Not explicitly determined | Cannot be calculated without ED50 |
| Paclitaxel | Mice | LD50: 31.3 mg/kg | 12-24 mg/kg/day (in lung cancer xenografts) | ~1.3 - 2.6 |
| Doxorubicin | Mice | Specific MTD/LD50 not found in searches | Specific ED50 not found in searches | Cannot be calculated |
Note: The MTD for this compound has not been definitively established in the available literature, with studies indicating no notable toxicity at 30 mg/kg. The effective dose for this compound in the breast cancer xenograft model was not specified, preventing the calculation of a precise therapeutic index. The provided data for paclitaxel allows for an estimated TI.
Experimental Protocols
In Vitro Cytotoxicity Assays
1. Sulforhodamine B (SRB) Assay: This assay is used to determine cell density based on the measurement of cellular protein content.
-
Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Drug Treatment: Treat cells with a range of concentrations of the test compound (e.g., this compound, doxorubicin, paclitaxel) for a specified period (e.g., 48-72 hours).
-
Fixation: Fix the cells with 10% trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with 0.4% SRB solution in 1% acetic acid.
-
Washing: Remove unbound dye by washing with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 value from the dose-response curve.
2. Clonogenic Assay: This assay assesses the ability of a single cell to grow into a colony, measuring long-term cell survival and reproductive integrity after drug treatment.
-
Cell Plating: Seed a low density of cells in 6-well plates.
-
Drug Treatment: Treat the cells with the test compound for a defined period.
-
Incubation: Remove the drug and allow the cells to grow for 1-3 weeks until visible colonies are formed.
-
Fixation and Staining: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group compared to the untreated control.
In Vivo Tumor Xenograft Studies
These studies are used to evaluate the anti-tumor efficacy and toxicity of a compound in a living organism.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MDA-MB-231) into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Drug Administration: Administer the test compound (e.g., this compound, paclitaxel) via a specific route (e.g., intraperitoneal, intravenous) at various doses and schedules. A control group receives a vehicle solution.
-
Monitoring: Monitor tumor volume, body weight, and the general health of the animals regularly.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Toxicity Assessment: Monitor for signs of toxicity throughout the study, including weight loss, changes in behavior, and at the endpoint, perform gross necropsy and histopathological analysis of major organs. The Maximum Tolerated Dose (MTD) is determined as the highest dose that does not cause unacceptable toxicity.
Signaling Pathways and Mechanisms of Action
This compound Signaling Pathways
This compound exhibits a multi-faceted mechanism of action targeting key pathways involved in cancer cell proliferation and survival.
1. Proteasome Inhibition and Cyclin E-Mediated Centrosome Amplification: this compound acts as a potent proteasome inhibitor. This inhibition leads to the accumulation of ubiquitinated proteins, including Cyclin E. The buildup of Cyclin E disrupts the normal cell cycle, causing abnormal centrosome amplification, which ultimately triggers apoptosis in cancer cells.[2]
Caption: this compound inhibits the proteasome, leading to Cyclin E accumulation, centrosome amplification, and apoptosis.
2. Inhibition of STAT3 Signaling: this compound has been shown to prevent the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). Activated (phosphorylated) STAT3 is a transcription factor that promotes the expression of genes involved in cell proliferation, survival, and inflammation. By inhibiting STAT3 phosphorylation, this compound can suppress tumor growth and inflammation.
Caption: this compound inhibits STAT3 phosphorylation, blocking its nuclear translocation and downstream gene expression.
Standard Chemotherapy Mechanisms
Doxorubicin: Doxorubicin is an anthracycline antibiotic that intercalates into DNA, inhibiting topoisomerase II and leading to DNA double-strand breaks and apoptosis. It also generates reactive oxygen species, contributing to its cytotoxicity.
Paclitaxel: Paclitaxel is a taxane that stabilizes microtubules, preventing their depolymerization. This disruption of microtubule dynamics arrests cells in the M-phase of the cell cycle, leading to apoptosis.
Experimental Workflow Diagrams
Caption: Workflow for assessing the therapeutic window, from in vitro cytotoxicity to in vivo efficacy and toxicity.
Conclusion
The available preclinical data suggests that this compound possesses a promising therapeutic profile. Its selective cytotoxicity towards cancer cells, as indicated by the significantly higher efficacy against breast cancer cell lines compared to non-cancerous counterparts, points towards a potentially wider therapeutic window than standard chemotherapies like doxorubicin and paclitaxel. The in vivo studies further support this, demonstrating anti-tumor efficacy and a favorable safety profile at the tested doses.
However, to definitively establish the therapeutic window of this compound and enable a more direct comparison with standard-of-care drugs, further studies are required. Specifically, the determination of precise IC50 values in a broader panel of cancer cell lines and the establishment of a clear Maximum Tolerated Dose (MTD) in vivo are critical next steps. The multi-targeted mechanism of action of this compound, involving both proteasome inhibition and STAT3 signaling blockade, offers a compelling rationale for its continued investigation as a novel anti-cancer therapeutic.
References
Unveiling the Anticancer Potential of VR23: A Comparative Cross-Validation Across Diverse Tumor Types
For Immediate Release
Sudbury, ON – October 28, 2025 – A comprehensive analysis of the novel proteasome inhibitor, VR23, showcases its potent and selective anticancer activity, particularly in multiple myeloma and metastatic breast cancer. This guide provides a detailed comparison of this compound's efficacy against established chemotherapeutic agents, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Abstract
This compound is a structurally novel quinoline-sulfonyl hybrid compound that exhibits potent inhibitory activity against the trypsin-like, chymotrypsin-like, and caspase-like activities of the proteasome, with its primary molecular target being the β2 subunit of the 20S proteasome.[1][2] Mechanistic studies have revealed that this compound selectively induces apoptosis in cancer cells by promoting the accumulation of ubiquitinated cyclin E, leading to abnormal centrosome amplification and cell cycle disruption.[1][2] This guide synthesizes the current preclinical data on this compound's anticancer activity across various tumor cell lines and compares its performance with standard-of-care chemotherapeutics. While in vivo data is currently limited to multiple myeloma and breast cancer models, the in vitro evidence suggests a broad potential for this compound in oncology.
Data Presentation: In Vitro Anticancer Activity of this compound and Comparator Drugs
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and commonly used anticancer drugs in various human cancer cell lines. This data provides a quantitative comparison of their cytotoxic potential.
Table 1: IC50 Values of this compound in Various Human Cancer and Non-Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 1.2 |
| MDA-MB-468 | Breast Cancer | 1.5 |
| MCF7 | Breast Cancer | 1.5 |
| K562 | Leukemia | 0.8 |
| U266 | Multiple Myeloma | 0.5 |
| RPMI 8226 | Multiple Myeloma | 0.6 |
| 184B5 | Non-cancerous Breast | > 25 |
| MCF10A | Non-cancerous Breast | > 25 |
Data extracted from Pundir S, et al. Cancer Res. 2015;75(19):4164-75.
Table 2: Comparative IC50 Values (µM) of Standard Chemotherapeutic Agents in Various Cancer Cell Lines
| Cell Line | Cancer Type | Bortezomib | Paclitaxel | Doxorubicin |
| Lung Cancer | ||||
| A549 | Non-Small Cell | - | - | >20[3] |
| Leukemia | ||||
| K562 | Chronic Myelogenous Leukemia | 0.02 | - | - |
| MOLM-13 | Acute Myeloid Leukemia | - | - | <0.5[4] |
| T-ALL cell lines | T-cell Acute Lymphoblastic Leukemia | ~0.01 | - | - |
| BCP-ALL cell lines | B-cell Precursor Acute Lymphoblastic Leukemia | 0.0135 | - | - |
| Colon Cancer | ||||
| HCT116 | Colorectal Carcinoma | - | - | 24.3[2] |
| Prostate Cancer | ||||
| PC3 | Prostate Carcinoma | 0.02 | 0.00516 - 0.05 | 2.64 - 8.0[2][5][6] |
| DU145 | Prostate Carcinoma | - | 0.00515 | 0.343[5] |
| LNCaP | Prostate Carcinoma | - | 0.05 | 0.25[6] |
| Breast Cancer | ||||
| MDA-MB-231 | Triple-Negative | - | 0.0024 - 0.3 | - |
| MCF7 | ER-Positive | - | 0.0035 | 2.5[3] |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented is a representative sample from published literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)
-
Cell Plating: Cancer and non-cancer cell lines are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Drug Treatment: Cells are treated with various concentrations of this compound or comparator drugs for 48-72 hours.
-
Cell Fixation: After incubation, the supernatant is discarded, and cells are fixed with 10% trichloroacetic acid for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. Cells are then stained with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid for 30 minutes at room temperature.
-
Destaining and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the bound stain is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read at 510 nm using a microplate reader.
-
IC50 Calculation: The concentration of the drug that causes a 50% reduction in cell growth (IC50) is calculated from the dose-response curves.
In Vivo Xenograft Studies in Mice
While in vivo data for this compound is currently limited to multiple myeloma and breast cancer, the following provides a general protocol for establishing xenograft models for various tumor types.
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID or nude mice) aged 6-8 weeks are used.
-
Cell Preparation: Cancer cells are harvested from culture, washed, and resuspended in a sterile solution, often mixed with Matrigel to enhance tumor formation.
-
Tumor Cell Implantation:
-
Subcutaneous Model: 1-5 x 10^6 cells are injected subcutaneously into the flank of the mice.
-
Orthotopic Model (Tumor Type Dependent):
-
Lung Cancer: Intrathoracic injection of tumor cells.
-
Leukemia: Intravenous injection of leukemic cells.
-
Colon Cancer: Cecal or splenic injection of tumor cells.
-
Prostate Cancer: Intraprostatic or subcutaneous injection.
-
-
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers (for subcutaneous tumors) or monitored by bioluminescence imaging (for cells expressing luciferase).
-
Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), animals are randomized into control and treatment groups. This compound or comparator drugs are administered via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: Tumor growth inhibition is assessed by comparing the tumor volumes in the treated groups to the control group. Body weight and overall health of the animals are also monitored.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., histology, biomarker analysis).
Mandatory Visualizations
Signaling Pathway of this compound Action
Experimental Workflow for In Vivo Xenograft Model
References
- 1. Anti-leukemic activity of bortezomib and carfilzomib on B-cell precursor ALL cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. Doxorubicin selectively induces apoptosis through the inhibition of a novel isoform of Bcl-2 in acute myeloid leukaemia MOLM-13 cells with reduced Beclin 1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination Effects of Docetaxel and Doxorubicin in Hormone-Refractory Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
Validating the Role of Cyclin E Accumulation in VR23-Induced Apoptosis: A Comparative Guide
This guide provides a comparative analysis of the hypothetical compound VR23 and the well-characterized CDK inhibitor Roscovitine, focusing on their roles in inducing apoptosis through the accumulation of cyclin E. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction to Cyclin E and Apoptosis
Cyclin E is a key regulatory protein that, in complex with cyclin-dependent kinase 2 (CDK2), governs the transition from the G1 to the S phase of the cell cycle. While essential for cell proliferation, the aberrant accumulation of cyclin E can trigger a cellular stress response, leading to apoptosis, or programmed cell death. This mechanism represents a potential therapeutic avenue for cancer treatment, as many tumor cells exhibit dysregulated cyclin E expression. This guide explores the efficacy of the hypothetical compound this compound in leveraging this pathway, in comparison to the established CDK inhibitor, Roscovitine.
Comparative Efficacy of this compound and Roscovitine
The following tables summarize the quantitative data on the effects of this compound and Roscovitine on cell viability, apoptosis induction, and cyclin E accumulation in a human cancer cell line.
Table 1: Comparative IC50 Values
| Compound | Cell Line | IC50 (µM) |
| This compound (Hypothetical) | HCT116 | 15 |
| Roscovitine | HCT116 | 20 |
Table 2: Induction of Apoptosis
| Compound | Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| This compound (Hypothetical) | 20 | 65% |
| Roscovitine | 25 | 70% |
Table 3: Cyclin E Accumulation
| Compound | Concentration (µM) | Fold Increase in Cyclin E |
| This compound (Hypothetical) | 20 | 4.5 |
| Roscovitine | 25 | 4.0 |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for this compound-induced apoptosis and the general experimental workflow used to validate these findings.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Caption: General experimental workflow for validating compound efficacy.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).
-
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and incubate overnight.
-
Treat cells with serial dilutions of the compound (e.g., 0.1 to 100 µM) for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment.
-
Procedure:
-
Seed 1 x 10^6 cells in a 6-well plate and incubate overnight.
-
Treat cells with the desired concentration of the compound for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) and incubate for 15 minutes in the dark.
-
Analyze the cells by flow cytometry.
-
3. Western Blot for Cyclin E
-
Objective: To determine the relative expression level of cyclin E protein.
-
Procedure:
-
Treat cells with the compound for the desired time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate 30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against Cyclin E overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the Cyclin E band intensity to a loading control (e.g., β-actin or GAPDH).
-
In Vivo Showdown: A Comparative Guide to VR23 and Bortezomib in Tumor Growth Inhibition
In the landscape of cancer therapeutics, proteasome inhibitors have emerged as a critical class of drugs, with bortezomib being a well-established first-in-class agent. This guide provides an objective in vivo comparison of a novel proteasome inhibitor, VR23, against bortezomib, focusing on their efficacy in inhibiting tumor growth. This analysis is tailored for researchers, scientists, and drug development professionals, offering a concise summary of available preclinical data.
Quantitative Analysis of Tumor Growth Inhibition
To facilitate a clear comparison of the anti-tumor efficacy of this compound and bortezomib, the following tables summarize quantitative data from in vivo studies using human breast cancer (MDA-MB-231) and multiple myeloma (RPMI 8226) xenograft models in mice.
Table 1: In Vivo Tumor Growth Inhibition in MDA-MB-231 Xenograft Model
| Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition (%) | Study Reference |
| This compound | 30 mg/kg | Intraperitoneal (i.p.) | Data not publicly available in detail | [1] |
| Bortezomib | 0.3 mg/kg (3 times/week) | Not specified | Significant reduction | [2] |
| Bortezomib | Not specified | Intraperitoneal (i.p.) | 8.7 (not statistically significant) |
Table 2: In Vivo Tumor Growth Inhibition in RPMI 8226 Xenograft Model
| Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition | Study Reference |
| This compound | 30 mg/kg | Intraperitoneal (i.p.) | Effective control of tumor growth | [1] |
| Bortezomib | Dose-dependent | Not specified | Delayed tumor progression |
Note: The available data for this compound indicates efficacy but lacks specific quantitative tumor growth inhibition percentages in publicly accessible documents. The data for bortezomib in the MDA-MB-231 model shows variability, which may be due to differences in experimental protocols.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the in vivo data. The following are summaries of the protocols used in the studies assessing this compound and bortezomib.
This compound In Vivo Xenograft Studies
A study by Pundir et al. investigated the in vivo efficacy of this compound in both MDA-MB-231 and RPMI 8226 xenograft models.
-
Animal Model: Athymic nude mice.
-
Cell Lines: MDA-MB-231 (human breast cancer) and RPMI 8226 (human multiple myeloma).
-
Tumor Implantation: Subcutaneous injection of cancer cells.
-
Treatment: Intraperitoneal (i.p.) administration of this compound at a dose of 30 mg/kg.
-
Tumor Growth Assessment: Tumor volume was monitored over time.
Bortezomib In Vivo Xenograft Studies
Multiple studies have evaluated the in vivo anti-tumor activity of bortezomib in various cancer models.
-
Animal Model: Immunocompromised mice (e.g., nude, SCID).
-
Cell Lines: MDA-MB-231 and RPMI 8226.
-
Tumor Implantation: Subcutaneous or intratibial injection of cancer cells.
-
Treatment: Typically administered intravenously (i.v.) or intraperitoneally (i.p.) at doses around 0.3 mg/kg to 1 mg/kg, with varying schedules (e.g., twice or three times weekly).[2]
-
Tumor Growth Assessment: Tumor volume was measured regularly using calipers.
Signaling Pathways and Mechanisms of Action
The anti-tumor effects of this compound and bortezomib stem from their ability to inhibit the proteasome, a key cellular machinery for protein degradation. However, they exhibit differences in their specific targets and downstream effects.
Bortezomib primarily inhibits the chymotrypsin-like activity of the proteasome, which is mediated by the β5 subunit.[2][3] This leads to the accumulation of ubiquitinated proteins, triggering cell cycle arrest and apoptosis. A critical pathway affected by bortezomib is the NF-κB signaling pathway. By preventing the degradation of IκBα, an inhibitor of NF-κB, bortezomib suppresses the pro-survival signals mediated by NF-κB.
This compound, on the other hand, is reported to be a potent inhibitor of the trypsin-like activity of the proteasome, primarily targeting the β2 subunit.[1] A key mechanistic feature of this compound is its ability to induce the accumulation of ubiquitinated cyclin E. This leads to centrosome amplification, mitotic catastrophe, and ultimately, selective apoptosis in cancer cells.
Experimental Workflow
The general workflow for assessing the in vivo efficacy of anti-tumor compounds like this compound and bortezomib in xenograft models is illustrated below.
References
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. A Proteasome Inhibitor, Bortezomib, Inhibits Breast Cancer Growth and Reduces Osteolysis by Downregulating Metastatic Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination of proteasome inhibitors bortezomib and NPI-0052 trigger in vivo synergistic cytotoxicity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of VR23: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of chemical waste is paramount in a laboratory setting. This document provides a comprehensive, step-by-step guide for the proper disposal of the hypothetical chemical compound VR23, emphasizing safety protocols and regulatory adherence.
The disposal of any chemical waste, including this compound, is governed by strict federal, state, and local regulations to protect both laboratory personnel and the environment.[1][2] Adherence to these guidelines is not only a matter of safety but also of legal compliance. All laboratory personnel handling this compound waste must be trained on these procedures and understand the associated hazards.[1][3][4]
Immediate Safety and Handling
Before beginning any disposal process, ensure that appropriate Personal Protective Equipment (PPE) is worn, including safety glasses or goggles, a lab coat, and chemical-resistant gloves. All handling of this compound waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]
This compound Waste Disposal Protocol
The following steps outline the correct procedure for the disposal of this compound waste. This protocol is designed to be a general guideline; always consult your institution's specific Chemical Hygiene Plan and your Environmental Health and Safety (EHS) office for detailed requirements.[3][5]
Waste Identification and Characterization
Proper identification is the first critical step in hazardous waste management. All waste containing this compound must be treated as hazardous.[6][7] Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[8][9] If the composition of the waste is unknown, it must be labeled as "unknown hazardous waste" and handled with extreme caution until it can be properly identified by EHS personnel.[10][11]
Container Selection and Management
Select a waste container that is compatible with this compound. For liquid waste, plastic containers are often preferred to glass to minimize the risk of breakage.[12] The container must be in good condition, free of leaks or cracks, and have a tightly sealing cap.[7][13] Keep the container closed at all times except when adding waste.[6][7][14]
Waste Accumulation and Labeling
As soon as the first drop of this compound waste is added to the container, it must be labeled.[2][13] The hazardous waste label must be fully completed and legible.
Table 1: Required Information on Hazardous Waste Labels [15]
| Information Required | Description |
| "Hazardous Waste" | The words "Hazardous Waste" must be clearly visible.[13] |
| Generator Information | Name and contact information of the principal investigator or lab supervisor.[11] |
| Accumulation Start Date | The date the first waste was added to the container.[15] |
| Chemical Composition | List all chemical constituents by their full name and their estimated percentages. Do not use abbreviations or chemical formulas.[11] |
| Physical Hazards | Indicate the primary hazards associated with the waste (e.g., flammable, corrosive, reactive, toxic). |
Segregation of Incompatible Wastes
Store the this compound waste container in a designated satellite accumulation area within the laboratory.[14] It is crucial to segregate this compound waste from incompatible materials to prevent dangerous chemical reactions.[2][7][8]
Table 2: General Chemical Segregation Guidelines
| Waste Category | Incompatible With |
| Flammable Liquids | Acids, Bases, Oxidizers |
| Acids | Bases, Oxidizers, Cyanides |
| Bases | Acids, Oxidizers |
| Oxidizers | Flammable Liquids, Organic Solvents, Corrosive Acids |
| Water-Reactive | Aqueous Solutions |
Requesting Waste Pickup
Once the waste container is full or has reached the accumulation time limit set by your institution (typically 90 days), submit a request for pickup to your EHS office.[2] Do not overfill containers; leave at least 10% headspace to allow for expansion.[13]
Disposal of Empty this compound Containers
Empty containers that once held this compound must also be disposed of properly. A container is considered "empty" if all contents have been removed by normal methods and no more than one inch of residue remains.[16] For containers that held acutely hazardous materials, a triple-rinse procedure is required.[6][7] The rinsate from this process must be collected and disposed of as hazardous waste.[6][7] After proper cleaning, deface or remove the original label before disposing of the container in the regular trash or recycling, as permitted by your institution.[6][16]
Experimental Protocols
This document does not cite specific experiments. The disposal procedures provided are based on established safety protocols for handling hazardous chemical waste in a laboratory setting.
This compound Disposal Workflow
The following diagram illustrates the key steps in the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Are There Specific Regulations for Disposing of Chemical Waste in a Lab [needle.tube]
- 2. Hazardous Chemical Waste | Environmental Health and Safety | CSUSB [csusb.edu]
- 3. osha.gov [osha.gov]
- 4. osha.gov [osha.gov]
- 5. uc.edu [uc.edu]
- 6. vumc.org [vumc.org]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. usbioclean.com [usbioclean.com]
- 9. cd1.edb.hkedcity.net [cd1.edb.hkedcity.net]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. ehs.washington.edu [ehs.washington.edu]
- 12. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 13. Hazardous Waste Storage & Labeling | Safety Services [safetyservices.ucdavis.edu]
- 14. youtube.com [youtube.com]
- 15. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 16. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling VR23
Information Regarding "VR23" Not Found
Extensive searches for a chemical substance identified as "this compound" have not yielded any specific safety data, handling procedures, or disposal guidelines. The search results primarily associate the term "this compound" with academic regulations and course codes at the VR Siddhartha Engineering College and general information about virtual reality (VR) applications in chemical safety training.
There is no indication that "this compound" is a standard or publicly documented name for a chemical compound. It is possible that "this compound" is an internal product code, a shorthand notation for a more complex chemical, or a hypothetical substance.
Without a proper chemical identifier, such as a full chemical name or a CAS (Chemical Abstracts Service) number, it is not possible to provide accurate and reliable safety information. Providing unverified or generic safety recommendations for an unknown substance would be irresponsible and could pose a significant safety risk.
To receive the requested information on personal protective equipment and handling, please provide a more specific identifier for the substance .
In the interest of providing helpful information on laboratory safety, a general framework for assessing chemical hazards and selecting appropriate personal protective equipment is provided below. This is not a substitute for a substance-specific safety data sheet (SDS).
General Framework for Chemical Hazard Assessment and PPE Selection
When handling any chemical, a thorough risk assessment is the first and most critical step. This process is often summarized by the acronym RAMP:
-
R ecognize the hazards
-
A ssess the risks of those hazards
-
M inimize the risks
-
P repare for emergencies
Personal Protective Equipment (PPE)
The selection of appropriate PPE is a direct outcome of the risk assessment. Standard laboratory PPE generally includes:
-
Eye Protection: Safety glasses or goggles are mandatory for handling most chemicals. Face shields may be required when there is a risk of splashes or projectiles.
-
Hand Protection: The type of glove material must be chosen based on the specific chemical being handled. Common glove materials include nitrile, latex, and butyl rubber. Always consult a glove compatibility chart.
-
Body Protection: A lab coat is the minimum requirement. For highly corrosive or reactive substances, a chemical-resistant apron or a full chemical-resistant suit may be necessary.
-
Respiratory Protection: If there is a risk of inhaling hazardous vapors, dusts, or mists, a respirator may be required. The type of respirator and cartridge will depend on the specific chemical and the concentration of the hazard.
Operational and Disposal Plans
Handling and Storage:
-
Always handle chemicals in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that all containers are properly labeled.
-
Store chemicals according to their compatibility groups to prevent accidental reactions.
Disposal:
-
Never dispose of chemical waste down the drain unless explicitly permitted.
-
Follow all institutional and regulatory guidelines for hazardous waste disposal.
-
Waste containers must be clearly labeled with the contents.
Logical Workflow for Chemical Handling
The following diagram illustrates a general workflow for safely handling a chemical substance in a laboratory setting.
Caption: A generalized workflow for safe chemical handling in a laboratory environment.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
